Cefditoren Acid Sodium Salt
Description
Overview of Cephalosporin (B10832234) Antibiotics: A General Perspective
Cephalosporins are a major class of β-lactam antibiotics derived from the mold Acremonium. drugs.com They are classified into five generations based on their spectrum of antimicrobial activity. rxlist.com Generally, as the generation number increases, the activity against Gram-negative bacteria improves, while activity against Gram-positive bacteria may be reduced. auctoresonline.org The bactericidal (bacteria-killing) action of cephalosporins results from the inhibition of bacterial cell wall synthesis. rxlist.com They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.comtoku-e.com This disruption of the cell wall structure leads to cell lysis and death. toku-e.combiosynth.com
Third-generation cephalosporins, in particular, are characterized by their broad spectrum of activity against many Gram-positive and Gram-negative bacteria. nih.govauctoresonline.org They are often more resistant to hydrolysis by β-lactamases, enzymes produced by some bacteria that can inactivate many penicillin-based antibiotics. auctoresonline.org
Historical Development and Positioning of Cefditoren (B193786) within the Cephalosporin Class
The discovery of the first cephalosporin in 1945 paved the way for the development of subsequent generations with improved efficacy and a wider range of activity. drugs.com Third-generation cephalosporins were developed to provide more potent activity against Gram-negative bacteria compared to the first and second generations. rxlist.com
Cefditoren, as a third-generation cephalosporin, is noted for its potent in vitro activity against common respiratory pathogens. nih.govnih.gov It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including strains that may be resistant to other antibiotics. nih.govwikipedia.org Specifically, it is effective against Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis. drugbank.comnih.gov Its stability in the presence of many common β-lactamases contributes to its effectiveness. nih.govdrugbank.com
Chemical Derivations and Prodrug Formulations (e.g., Cefditoren Pivoxil) Relevant to Research
Cefditoren is administered orally as the prodrug cefditoren pivoxil. nih.govfda.gov A prodrug is an inactive compound that is converted into its active form in the body. patsnap.com In the case of cefditoren pivoxil, it is absorbed from the gastrointestinal tract and then hydrolyzed by esterases, primarily in the intestinal mucosa, to release the active form, cefditoren. drugbank.compatsnap.com This conversion also results in the formation of pivalate. drugbank.com
The use of a prodrug formulation like cefditoren pivoxil enhances the oral bioavailability of the active compound. wikipedia.orgdrugbank.com The estimated absolute bioavailability of cefditoren pivoxil is approximately 14% to 16%. drugbank.com Research has shown that the synthesis of cefditoren pivoxil can be achieved from cefditoren acid by converting it to its sodium salt, followed by a reaction with iodomethyl pivalate. google.com
The chemical structure of cefditoren pivoxil is (-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxy iminoacetamido]-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. fda.gov The active form, cefditoren, circulates in the blood and exerts its antibacterial effect. fda.gov
Table 1: Key Chemical and Pharmacokinetic Properties
| Property | Value/Description | Source(s) |
|---|---|---|
| Prodrug | Cefditoren Pivoxil | nih.govfda.gov |
| Active Form | Cefditoren | drugbank.compatsnap.com |
| Molecular Formula (Cefditoren Pivoxil) | C25H28N6O7S3 | fda.gov |
| Molecular Weight (Cefditoren Pivoxil) | 620.73 g/mol | fda.gov |
| Molecular Formula (Cefditoren Sodium Salt) | C19H17N6NaO5S3 | medchemexpress.com |
| Molecular Weight (Cefditoren Sodium Salt) | 528.56 g/mol | medchemexpress.comsigmaaldrich.com |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). | patsnap.comtoku-e.com |
| Bioavailability (Oral) | Approximately 14-16% | drugbank.com |
| Plasma Protein Binding | Averages 88% | drugbank.comfda.gov |
| Metabolism | Cefditoren pivoxil is hydrolyzed to active cefditoren; cefditoren itself is not significantly metabolized. | drugbank.commims.com |
| Primary Excretion Route | Urine (as unchanged drug) | drugbank.commims.com |
| Terminal Elimination Half-Life | Approximately 1.6 hours | drugbank.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H17N6NaO5S3 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1 |
InChI Key |
VFUMWBZIKOREOO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Chemistry and Process Development of Cefditoren Acid Sodium Salt
Retrosynthetic Analysis and Key Intermediate Compounds
The synthesis of Cefditoren (B193786), a third-generation cephalosporin (B10832234), is a complex process that relies on the strategic assembly of key molecular fragments. A retrosynthetic analysis reveals two primary building blocks: the core cephalosporin nucleus and the characteristic side chains at the C-3 and C-7 positions. The principal disconnection occurs at the C-7 amide bond, separating the 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA) nucleus from the (2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl side chain. A further disconnection at the C-3 position vinyl group isolates the cephem core from the (4-methyl-5-thiazolyl)ethenyl side chain. This analysis identifies 7-ATCA as a crucial intermediate, whose own synthesis is a major focus of process development.
Synthesis of the 7-Aminothiazolyl Cephalosporin Nucleus (e.g., 7-ATCA)
One common strategy involves a Wittig reaction to install the C-3 side chain. google.compatsnap.com This approach has been a focus of optimization due to challenges with reaction speed and selectivity, as early methods often produced a mixture of Z and E isomers, with the latter being difficult to separate. google.com
A typical synthesis pathway starting from 7-ACA involves several key transformations: google.compatsnap.com
Silylation Protection: The amino and carboxyl groups of 7-ACA are protected, often using agents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). google.compatsnap.com
Iodination: The acetoxy group at the C-3' position is replaced with iodine using a reagent like iodotrimethylsilane (TMSI). google.com
Phosphonium Ylide Formation: The resulting C-3 iodomethyl intermediate is reacted with triphenylphosphine (PPh3) to form a phosphonium salt. google.com
Wittig Reaction: The phosphonium salt is converted to an ylide using a base, which then reacts with 4-methylthiazole-5-carboxaldehyde to form the desired (Z)-vinyl side chain, yielding the protected 7-ATCA nucleus. google.compatsnap.com
Deprotection: The silyl protecting groups are removed to give 7-ATCA. google.com
Although widely used, the Wittig reaction can have drawbacks, including slow reaction times (20-24 hours) and moderate yields. google.com
Preparation of the Thiazolyl Ethenyl Side Chain
The synthesis of Cefditoren requires two distinct side chains. The first is the (Z)-2-(4-methyl-5-thiazolyl)ethenyl group at the C-3 position of the cephem nucleus. The key precursor for this chain is 4-methylthiazole-5-carboxaldehyde, which is condensed with the cephalosporin core via the Wittig reaction described above. patsnap.com Another approach involves the iodination of 4-methylthiazole-5-methanol, followed by reaction with triphenylphosphine to generate the necessary phosphonium salt intermediate for the Wittig reaction. google.com
The second side chain is the (2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl group, which is attached to the C-7 amino group of the 7-ATCA nucleus. This component is typically prepared separately and introduced in a final acylation step. To facilitate this reaction, the side chain is often activated. A common activated form is 2-methoxyimino-2-(2-amino-4-thiazolyl)acetic acid active ester (AE-active ester). google.comgoogle.com The use of this activated ester allows for efficient coupling with the 7-ATCA nucleus under basic conditions. google.com However, the use of certain AE-active esters can generate toxic byproducts like 2-mercaptobenzothiazole, prompting the development of alternative methods. google.com
Industrial Synthesis Pathways and Optimization Strategies
Multistep Synthesis Routes and Reaction Conditions
Industrial syntheses of Cefditoren are multistep processes, often beginning with 7-ACA or GCLE. google.comcjph.com.cn A representative pathway starting from 7-ATCA involves the acylation with the C-7 side chain, followed by salt formation.
Route from 7-ATCA:
Acylation: The 7-ATCA mother nucleus is reacted with an AE-active ester in a solvent system like dichloromethane and water. The reaction is carried out under basic conditions, often using an organic base such as diethylamine or triethylamine, at controlled temperatures (e.g., 0-10°C). google.com
Salt Formation: After the acylation, the resulting Cefditoren acid is converted to its sodium salt. This is typically achieved by introducing a sodium source, such as sodium iso-octanoate or sodium bicarbonate, into the reaction mixture. google.com The Cefditoren Acid Sodium Salt is often isolated as a wet product through crystallization by adding sodium chloride. google.com
Esterification (for Cefditoren Pivoxil): For the synthesis of the prodrug Cefditoren Pivoxil, the Cefditoren sodium salt is subsequently esterified. This reaction is performed in a biphasic system (e.g., dichloromethane and water) with iodomethyl pivalate in the presence of a phase transfer catalyst like tetrabutylammonium bromide. google.com
The table below summarizes typical reaction conditions found in industrial synthesis processes for key steps.
| Step | Starting Material | Key Reagents | Solvent(s) | Temperature | Catalyst | Reference |
|---|---|---|---|---|---|---|
| 7-ATCA Synthesis (Wittig) | 7-ACA | BSA, TMSI, PPh3, 4-methylthiazole-5-carbaldehyde | Acetonitrile (B52724) | 10-15°C | - | google.com |
| Acylation | 7-ATCA | AE-active ester, Diethylamine | Dichloromethane, Water | 0-10°C | - | google.com |
| Salt Formation | Cefditoren Acid | Sodium Iso-octanoate | Acetone, Water | 15-30°C | - | google.com |
| Esterification (to Pivoxil) | Cefditoren Sodium | Iodomethyl pivalate | Dichloromethane, Water | 0-20°C | Tetrabutylammonium bromide | google.com |
Yield Enhancement and Process Efficiency in Cefditoren Production
Significant research has focused on optimizing reaction conditions to maximize yield and purity. In the final esterification step to produce Cefditoren Pivoxil from Cefditoren sodium, the use of a phase transfer catalyst in a dichloromethane/water system has been shown to achieve high yields and purity. For example, one patented process reports a yield of 95.3% with a purity of 99.7%. google.com Another example achieved a 95% yield with 99.85% purity. google.com
Key strategies for enhancing efficiency include:
One-Pot Syntheses: Combining multiple reaction steps without isolating intermediates, such as the synthesis of 7-ATCA from 7-ACA via silylation, iodination, Wittig reaction, and deprotection in a single pot, simplifies the process and reduces material loss. cjph.com.cn
Catalyst Selection: The use of phase transfer catalysts like tetrabutylammonium bromide improves reaction rates and yields in biphasic systems by facilitating the transfer of reactants between the aqueous and organic phases. google.com
Solvent Choice: Utilizing single solvents for specific steps simplifies recovery and reuse, reducing production costs and environmental impact. google.com
Temperature Control: Conducting reactions at very low temperatures (e.g., -30°C to -45°C) during the esterification step can improve the stability of the product purity and reduce the formation of impurities like the Δ³ isomer and E isomer. google.com
The table below presents reported yields and purities for the final step in the synthesis of Cefditoren Pivoxil, which proceeds from the Cefditoren sodium salt.
| Process Description | Yield (%) | Purity (%) | Key Impurities Noted | Reference |
|---|---|---|---|---|
| Esterification with Iodomethyl pivalate using Tetrabutylammonium bromide catalyst. | 95.3 | 99.70 | Max nonspecific impurity: 0.03% | google.com |
| Esterification with Iodomethyl pivalate using Tetrabutylammonium bromide catalyst (alternative example). | 95.0 | 99.85 | Max nonspecific impurity: 0.02% | google.com |
| Esterification at -30 to -45°C with reduced Iodomethyl pivalate. | Not specified | >99.0 | Δ³ isomer, E isomer | google.com |
| Acylation, salt formation, and esterification from 7-ATCA. | 35.0 (overall) | Not specified | - | cjph.com.cn |
Novel Synthetic Methodologies for Cefditoren and Analogues
The search for more efficient and environmentally friendly synthetic routes for Cefditoren is ongoing. Novel methodologies often focus on alternative catalysts, starting materials, and reaction pathways to overcome the limitations of existing processes.
One innovative approach utilizes trimethylaluminum (AlMe3) as a catalyst for the acylation of the 7-ATCA nucleus. google.com In this method, the aminothiazole side chain, after being protected with a Boc group, is reacted with 7-ATCA in the presence of AlMe3. This process is followed by esterification and deprotection to yield the final product. The method is reported to have mild reaction conditions, high product purity and yield, and is suitable for industrial scale-up. google.com
Another area of innovation involves the use of ionic liquids as catalysts. For instance, a method for synthesizing the Cefditoren mother nucleus uses an ionic liquid to catalyze the reaction between 7-amino-3-vinyl-3-cephem-4-carboxylic acid and 4-methyl-5-halogenated thiazole. google.com
Beyond the synthesis of Cefditoren itself, research into novel cephalosporin analogues aims to create compounds with new or improved properties. One such area is the synthesis of spiro-cephalosporins. ed.ac.ukmdpi.comnih.gov These compounds feature a rigid three-dimensional spirocyclic structure, which can enhance interactions with biological targets. A novel method for generating these analogues involves a Michael-type addition to the dihydrothiazine ring of the cephalosporin core. ed.ac.uknih.gov Coupling various catechols under mildly basic conditions can stereoselectively form spiro-cephalosporins in moderate to good yields. ed.ac.ukmdpi.com While these specific analogues are distinct from Cefditoren, the underlying synthetic strategies for modifying the cephalosporin scaffold contribute to the broader field of β-lactam chemistry and drug discovery. nih.gov
Compound Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt biosynth.com |
| 7-ATCA | 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid google.com |
| 7-ACA | 7-aminocephalosporanic acid / 3-acetoxymethyl-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid google.com |
| GCLE | 7-Phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester google.com |
| AE-active ester | 2-Methoxyimino-2-(2-amino-4-thiazolyl)acetic acid active ester google.comgoogle.com |
| BSA | N,O-bis(trimethylsilyl)acetamide google.com |
| HMDS | Hexamethyldisilazane google.com |
| TMSI | Iodotrimethylsilane google.com |
| PPh3 | Triphenylphosphine google.com |
| AlMe3 | Trimethylaluminum google.com |
| Tetrabutylammonium bromide | Tetrabutylammonium bromide google.com |
| Iodomethyl pivalate | 2,2-Dimethylpropanoic acid iodomethyl ester google.com |
Enzymatic Synthesis Approaches
Currently, detailed and established enzymatic synthesis routes specifically for this compound are not widely documented in publicly available scientific literature. While enzymatic processes are utilized in the synthesis of other cephalosporin precursors, such as the enzymatic preparation of cefcapene precursor acid, the application of this methodology directly to Cefditoren synthesis is not a prevalent or well-described technique. google.com The conventional synthesis pathways remain predominantly reliant on chemical methods.
Green Chemistry Principles in Cefditoren Synthesis
The application of green chemistry principles to the synthesis of Cefditoren aims to reduce the environmental impact by minimizing waste and using safer chemicals. nih.govnih.gov Key strategies include solvent selection and process optimization.
One notable approach involves the use of a single solvent system during the synthesis of Cefditoren Sodium and its subsequent conversion to Cefditoren Pivoxil. google.com The use of dichloromethane as a single solvent facilitates easier recovery and recycling, which aligns with the green chemistry principle of waste prevention. google.com This practice not only reduces the environmental footprint but also lowers production costs associated with solvent purchasing and disposal. google.com
Further adherence to green principles includes optimizing reaction conditions to improve yield and reduce the formation of by-products, thereby minimizing downstream purification efforts and waste generation. nih.gov Avoiding unnecessary derivatization steps, such as the use of protecting groups, is another core principle that can streamline the synthesis and reduce material consumption. nih.gov
Key Green Chemistry Considerations in Cefditoren Synthesis:
Waste Prevention: Designing synthetic routes to minimize by-product formation.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Safer Solvents and Auxiliaries: Utilizing solvents that are less toxic and easily recyclable, such as single-solvent systems. google.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Stereoselective Synthesis and Isomeric Control
Stereochemical integrity is critical for the biological activity of Cefditoren. The synthesis process must be carefully controlled to produce the desired (Z)-isomer and prevent the formation of unwanted stereoisomers, such as the (E)-isomer and Δ³-isomers. google.comwikipedia.org
The formation of these isomers is a significant challenge in several synthetic routes. google.com For instance, the Wittig reaction, sometimes employed to create the vinyl group at the C-3 position of the cephem nucleus, can exhibit poor selectivity, leading to a mixture of (Z) and (E) isomers. google.com Due to their similar physical and chemical properties, separating these isomers is particularly difficult and can impact the purity of the final product. google.compatsnap.com
Strategies to control isomeric purity include:
Temperature Control: Lowering the reaction temperature during critical steps can significantly reduce the formation of undesired isomers. For example, in the conversion of Cefditoren Sodium to Cefditoren Pivoxil, maintaining a temperature between -30°C and -45°C helps to minimize the generation of Δ³ and E isomers. google.com In contrast, reactions carried out at higher temperatures (e.g., 15-20°C) are known to produce more isomers. google.comguidechem.com
Reagent Selection and Stoichiometry: Careful selection of reagents and control of their molar ratios are essential. For example, an excessive amount of iodomethyl pivalate in the esterification step can lead to increased impurity formation. google.com
Route Selection: Synthetic routes that inherently favor the formation of the correct isomer are preferred. This avoids the challenges associated with separating closely related isomers later in the process. ethz.ch
The relative configuration of multiple chiral centers within the molecule defines the diastereomer, and controlling this is fundamental to asymmetric synthesis. ethz.ch
Impurity Profiling and Control Strategies during Synthesis
Impurity profiling is a critical component of process development to ensure the quality, safety, and efficacy of the final drug substance. scirp.org In the synthesis of this compound and its subsequent conversion, several process-related impurities and degradation products can arise. google.com The control of these impurities is strictly regulated. scirp.orggoogle.com
Common impurities identified during the synthesis include Δ³-isomers, E-isomers, and by-products from side reactions, such as methylol Cefditoren pivoxil and α-pivaloyl group Cefditoren pivoxil. google.comgoogle.com The formation of these impurities is highly dependent on the reaction conditions.
Control Strategies:
Reaction Condition Optimization: As with isomeric control, maintaining low temperatures during the reaction of Cefditoren Sodium with iodomethyl pivalate is crucial for minimizing impurities. google.com
pH Control: During the formation of Cefditoren acid, maintaining the appropriate pH is necessary to prevent the degradation of amide bonds and other sensitive functional groups. google.compatsnap.com
Purification Techniques: A multi-step purification process is often employed to remove impurities. This can include:
Extraction and Washing: Washing the reaction mixture with solutions like 1% sodium bicarbonate can help remove acidic impurities. google.com
Crystallization: Controlled crystallization is a powerful technique for separating the desired product from impurities. Solvents such as a mixture of dichloromethane and ethanol followed by freezing crystallization can yield high-purity Cefditoren Pivoxil. google.com
Chromatography: While complex and costly for large-scale production, chromatographic methods can be used to isolate and characterize reference standards for impurities. patsnap.com
The stability of the drug substance is also a key consideration. Forced degradation studies under acidic, alkaline, and neutral hydrolytic conditions have shown that Cefditoren Pivoxil is susceptible to degradation, while it remains stable under thermal and photolytic stress. nih.govresearchgate.net
Below is a table of known impurities associated with the synthesis of Cefditoren.
| Impurity Name | Molecular Formula | Molecular Weight | Typical Origin |
|---|---|---|---|
| Cefditoren Δ³-Isomer | C₁₉H₁₈N₆O₅S₃ | 506.58 | Isomerization during synthesis |
| Cefditoren (E)-Isomer | C₁₉H₁₈N₆O₅S₃ | 506.58 | Non-stereoselective synthesis step (e.g., Wittig reaction) |
| Methylol Cefditoren Pivoxil | - | - | Side reaction during synthesis |
| α-Pivaloyl group Cefditoren Pivoxil | - | - | Side reaction during synthesis |
| Cefditoren Dimer Impurity | C₅₁H₅₆N₁₂O₁₄S₆ | 1253.45 | Dimerization side reaction |
Advanced Structural Characterization of Cefditoren Acid Sodium Salt
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Spectroscopic methods are instrumental in confirming the identity and purity of Cefditoren (B193786) Acid Sodium Salt, offering detailed insights into its atomic and molecular framework.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei. It provides precise information about the molecular structure, connectivity, and environment of atoms within the Cefditoren molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are employed to map out the carbon-hydrogen framework.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of signals reveal the number and types of protons and their neighboring atoms. For instance, specific signals can be assigned to the protons on the thiazole rings, the cephem nucleus, and the methoxyimino group, confirming the compound's intricate structure.
¹³C NMR spectroscopy complements this by providing a spectrum of the carbon backbone. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and identification of functional groups like carbonyls (C=O) and aromatic carbons. While specific, detailed peak assignments for Cefditoren Acid Sodium Salt are often proprietary or found in specific patent literature, the spectra are essential for confirming that the correct molecular structure has been synthesized.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique provides an exact mass measurement, which is then used to calculate the molecular formula with high confidence.
For this compound, HRMS confirms the expected molecular formula of C₁₉H₁₇N₆NaO₅S₃. This precise measurement is vital for verifying the identity of the compound and ensuring its purity by differentiating it from potential impurities or degradation products that may have similar but not identical masses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 104146-53-4 |
| Molecular Formula | C₁₉H₁₇N₆NaO₅S₃ |
| Molecular Weight | 528.56 g/mol |
This interactive table provides key identifiers for this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes bonds to stretch, bend, or vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to particular functional groups. For Cefditoren, characteristic peaks would include:
O-H stretch (if hydrated)
N-H stretches from the amine and amide groups.
C=O stretches from the β-lactam ring and the amide group. A study on the prodrug, Cefditoren Pivoxil, identified a key carbonyl band in the 1810–1760 cm⁻¹ region for quantification.
C=N and C=C stretches from the thiazole and cephem rings.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations, providing a more complete vibrational profile of the molecule. Although less commonly published for routine analysis, Raman spectra can offer additional structural details, especially regarding the skeletal vibrations of the heterocyclic rings.
X-ray Crystallography of Cefditoren and its Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to Cefditoren and its complexes to understand its spatial configuration and its interaction with biological targets.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact position of each atom.
Co-crystallization Studies with Biological Targets
To understand how Cefditoren exerts its antibacterial effect, researchers have performed co-crystallization studies with its biological target, the Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for cell wall synthesis.
A significant study determined the crystal structure of Cefditoren in a complex with Streptococcus pneumoniae Penicillin-Binding Protein 2X (PBP 2X). This research provided critical insights into the drug's mechanism of action:
Covalent Bonding: The structure revealed that Cefditoren forms a covalent bond with the active site Serine residue (Ser337) of the PBP 2X enzyme, which is the mechanism by which it inactivates the enzyme.
Binding Pocket Interactions: The methylthiazole group on the C-3 side chain of Cefditoren fits into a specific hydrophobic pocket formed by amino acid residues of the enzyme.
Induced-Fit Mechanism: The binding of Cefditoren induces a conformational change in the enzyme, particularly in the orientation of a Tryptophan residue (Trp374), creating an additional hydrophobic pocket that enhances binding. The C-7 side chain is also stabilized by hydrogen bonds and hydrophobic interactions within the active site.
These structural details explain the high affinity and potent activity of Cefditoren against bacteria like S. pneumoniae.
Table 2: Crystallographic Data for PBP 2X-Cefditoren Complex
| Parameter | Value |
|---|---|
| Resolution (Å) | 2.60 |
| Unit Cell a (Å) | 107.74 |
| Unit Cell b (Å) | 171.20 |
| Unit Cell c (Å) | 89.15 |
This table summarizes key data from the crystallographic analysis of Cefditoren complexed with its target enzyme.
Conformational Analysis and Molecular Flexibility Studies
The three-dimensional structure of Cefditoren and its inherent flexibility are key determinants of its interaction with its biological target, the penicillin-binding proteins (PBPs). While specific conformational analysis studies on isolated this compound are not extensively available in the public domain, valuable information can be gleaned from its structure when complexed with biological macromolecules.
Crystallographic studies of Cefditoren bound to Streptococcus pneumoniae penicillin-binding protein 2X (PBP 2X) reveal a distinct conformation of the molecule within the active site. These studies indicate that the C-3 side chain of Cefditoren adopts a conformation that allows it to interact with a hydrophobic pocket in the enzyme. Interestingly, the conformation of this side chain is considered to be relatively rigid, to the extent that it can induce a conformational change in the protein's active site upon binding. This induced-fit mechanism highlights the importance of the molecule's structural pre-organization and limited flexibility in specific regions for potent biological activity.
The binding of Cefditoren to PBP 2X is a complex process involving multiple points of interaction that stabilize the bound conformation. The table below summarizes key interactions and conformational aspects observed in the crystal structure.
| Molecular Component | Interaction Type | Conformational Detail |
| C-7 side chain | Hydrogen bonds and hydrophobic interactions | Stabilized within the active site through an induced-fit conformational change of the enzyme. |
| C-3 side chain (methylthiazole group) | Hydrophobic interactions | Fits into a hydrophobic pocket formed by specific amino acid residues of the PBP 2X enzyme. |
| Cephem skeleton | Covalent bond | The β-lactam ring is opened and forms a covalent bond with a serine residue in the PBP active site. |
This table summarizes the conformational aspects of Cefditoren when bound to its target protein, PBP 2X, as determined by X-ray crystallography.
Further computational and molecular modeling studies would be beneficial to explore the full conformational landscape of this compound in different solvent environments and to quantify its molecular flexibility. Such studies could provide a deeper understanding of the energy barriers between different conformational states and how these relate to its physicochemical properties.
Polymorphism and Solid-State Characterization
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can impact drug product performance.
While the existence of multiple crystalline forms is a common phenomenon for complex organic molecules, specific studies detailing the polymorphism of this compound are not widely reported in peer-reviewed literature. The characterization of different crystalline forms typically involves a combination of analytical techniques.
| Analytical Technique | Information Provided |
| X-Ray Powder Diffraction (XRPD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern of X-rays by the crystal lattice. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal events, such as melting and solid-solid transitions, which are often unique to each polymorph. |
| Thermogravimetric Analysis (TGA) | Determines changes in weight in relation to a change in temperature, useful for identifying solvates and hydrates. |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Probes the local environment of atomic nuclei, providing detailed information about the molecular conformation and packing in the solid state. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects vibrations of molecular bonds, which can differ between polymorphs due to variations in intermolecular interactions. |
This table outlines the primary techniques used for the identification and characterization of crystalline forms of pharmaceutical solids.
Although specific polymorphic forms of this compound have not been detailed, a patent has described a novel crystalline form of the prodrug, Cefditoren Pivoxil, which is readily convertible into an amorphous form. This crystalline form is characterized by specific peaks in its X-ray diffraction pattern. The existence of distinct crystalline forms for the prodrug suggests that the active moiety, Cefditoren, may also have the potential for polymorphism.
The amorphous form of a drug lacks the long-range molecular order characteristic of crystalline solids. This disordered state can lead to enhanced solubility and dissolution rates, which is often advantageous for poorly soluble compounds.
The generation of amorphous Cefditoren Pivoxil has been achieved through spray drying. Studies have shown that the physical stability of the resulting amorphous solid can be influenced by the processing conditions, such as the inlet air temperature during spray drying. While two amorphous samples prepared under different conditions were indistinguishable by powder X-ray diffraction and had similar glass transition temperatures, they exhibited different crystallization behaviors upon storage under high humidity and temperature. This highlights that subtle differences in the amorphous state, potentially at the molecular level or in surface properties, can significantly impact stability.
The stability of amorphous materials is a critical concern, as they are thermodynamically driven to convert to a more stable crystalline form over time. This conversion can be influenced by factors such as temperature, humidity, and the presence of excipients. For amorphous Cefditoren Pivoxil, it has been noted that sorbed water can act as a plasticizer, increasing molecular mobility and promoting crystallization. Therefore, formulation strategies often focus on minimizing water uptake and molecular mobility to ensure the long-term stability of the amorphous form.
| Method of Generation | Key Stability Considerations |
| Spray Drying | Processing parameters can influence the physical stability of the resulting amorphous solid. |
| --- | The presence of residual solvent can affect stability. |
| --- | Protection from moisture is crucial to prevent plasticization and subsequent crystallization. |
This table summarizes a common method for generating amorphous forms and key factors influencing their stability, with reference to studies on Cefditoren Pivoxil.
Mechanistic Insights into Antimicrobial Activity of Cefditoren Acid Sodium Salt
Biochemical Targets and Binding Affinity
Cefditoren (B193786), the active form of the prodrug cefditoren pivoxil, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs). nih.govpatsnap.com These enzymes are crucial for the final steps of peptidoglycan synthesis, a process essential for maintaining the integrity of the bacterial cell wall. nih.govpatsnap.com By binding to PBPs, cefditoren disrupts the cross-linking of peptidoglycan strands, which compromises the cell wall's structural strength, leading to cell lysis and bacterial death. patsnap.com
The efficacy of cefditoren is closely linked to its specific binding affinities for various PBPs across different bacterial species. patsnap.comnih.gov These interactions are covalent and lead to the inactivation of the enzyme's transpeptidase activity.
Cefditoren demonstrates a strong and differential affinity for essential PBPs in both Gram-positive and Gram-negative bacteria, which contributes to its broad spectrum of activity. nih.gov
In Streptococcus pneumoniae, a major respiratory pathogen, cefditoren shows a particularly high affinity for PBP1A. nih.govresearchgate.net Microscale thermophoresis studies have determined the dissociation constant (Kd) of cefditoren for PBP1A to be 0.005 ± 0.004 µM, which is lower than that of other cephalosporins like cefcapene, cefixime, and cefdinir. nih.govresearchgate.net Its affinity for PBP2X in the same species is comparatively lower, with a Kd of 9.70 ± 8.24 µM. nih.govresearchgate.net
For the Gram-negative bacterium Haemophilus influenzae, cefditoren exhibits a very strong affinity for PBP3A/B, with a 50% inhibitory concentration (IC₅₀) value of 0.060 ± 0.002 µM. nih.govresearchgate.net This high affinity for essential PBPs in key respiratory pathogens underscores the potent antibacterial effects of the compound. nih.govresearchgate.net
| Bacterial Species | PBP Target | Affinity Measurement | Value (µM) | Reference |
|---|---|---|---|---|
| Streptococcus pneumoniae | PBP1A | Kd | 0.005 ± 0.004 | nih.govresearchgate.net |
| Streptococcus pneumoniae | PBP2X | Kd | 9.70 ± 8.24 | nih.govresearchgate.net |
| Haemophilus influenzae | PBP3A/B | IC₅₀ | 0.060 ± 0.002 | nih.govresearchgate.net |
The structural basis for cefditoren's high affinity for PBPs has been elucidated through X-ray crystallography, particularly its complex with PBP 2X from S. pneumoniae. nih.gov The crystal structure reveals that cefditoren covalently binds to the active site serine residue (Ser337) within the transpeptidase domain of PBP 2X. nih.gov
This binding event is characterized by significant induced-fit conformational changes in the enzyme. nih.gov A key interaction involves the methylthiazole group on the C-3 side chain of cefditoren, which fits into a newly formed hydrophobic pocket. nih.gov This pocket is created by a change in the orientation of the Trp374 residue upon cefditoren binding. nih.govresearchgate.net The residues forming this pocket include His394, Trp374, and Thr526 in one molecule and His394, Asp375, and Thr526 in another within the crystal's asymmetric unit. nih.gov
Furthermore, the C-7 side chain of cefditoren is stabilized by both hydrogen bonds and hydrophobic interactions within the active site, which also undergoes an induced-fit conformational change. nih.gov These specific structural interactions, particularly the engagement of the C-3 side chain with a unique hydrophobic pocket, are thought to be key contributors to the high level of activity cefditoren exhibits against S. pneumoniae. nih.gov
Beta-lactam antibiotics, including cefditoren, inhibit the transpeptidase function of PBPs by acting as suicide substrates. The antibiotic mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing the active site serine of the PBP to attack the carbonyl group of the beta-lactam ring. This process results in the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the enzyme and halting cell wall synthesis. uliege.be
The efficiency of this inhibition can be described by kinetic parameters. While specific k_inact/K_i values for cefditoren were not detailed in the provided search results, its potent activity is demonstrated by the low IC₅₀ and Kd values, which reflect a high binding affinity. nih.govresearchgate.net The formation of the covalent acyl-enzyme complex is the critical step that inhibits the transpeptidase-catalyzed cross-linking of peptidoglycan, a reaction vital for bacterial survival. nih.govuliege.be The stability of this complex prevents the enzyme from being regenerated, leading to a potent and often irreversible inhibition of its catalytic activity.
Penicillin-Binding Proteins (PBPs) Interactions and Specificity
Cellular Permeability and Transport Mechanisms in Bacterial Cells
For an antibiotic to reach its intracellular targets, it must first cross the bacterial cell envelope. In Gram-negative bacteria, the outer membrane presents a significant barrier to many antimicrobial agents. mdpi.comresearchgate.netnih.gov
The primary route for hydrophilic antibiotics like cefditoren to cross the outer membrane of Gram-negative bacteria is through water-filled protein channels known as porins. mdpi.comnih.govfrontiersin.org These transmembrane proteins allow the passive diffusion of small, hydrophilic molecules into the periplasmic space, where the PBPs are located. frontiersin.org
The most common non-specific porins in bacteria such as Escherichia coli are OmpF and OmpC. nih.gov The permeability of a given antibiotic is influenced by its size, charge, and hydrophobicity in relation to the specific properties of the porin channel. nih.gov Beta-lactam antibiotics are well-known to utilize these porin channels for entry. frontiersin.org Cefditoren, as a cephalosporin (B10832234), is expected to follow this pathway. Changes in the expression or structure of these porin channels can significantly alter the permeability of the outer membrane and are a common mechanism of antibiotic resistance in Gram-negative bacteria. patsnap.commdpi.com
Role of Efflux Systems in Intracellular Concentration (pre-resistance)
Efflux systems are transport proteins present in bacterial membranes that actively extrude a wide range of toxic substances, including antibiotics, from the cell's interior to the external environment. These molecular pumps are a key component of a bacterium's intrinsic defense mechanisms. By reducing the intracellular concentration of an antibiotic, efflux pumps can prevent the drug from reaching its target at a sufficient concentration to exert its bactericidal or bacteriostatic effects.
In the context of Cefditoren, a third-generation cephalosporin, efflux pumps can play a significant role in modulating its intracellular concentration, thereby influencing its efficacy even before the development of clinically significant resistance mutations. Efflux pumps contribute to a state of low-level, or intrinsic, resistance that can allow bacteria to survive in environments with antibiotic concentrations that might otherwise be inhibitory. This survival can, in turn, provide an opportunity for the acquisition of higher-level resistance mechanisms.
The primary families of efflux pumps found in bacteria that are relevant to β-lactam antibiotics like Cefditoren include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. While some pumps are specific to a single substrate, many are multidrug resistance (MDR) pumps capable of transporting a variety of structurally different compounds.
The activity of these efflux systems ensures that even in the absence of specific resistance genes, a baseline level of antibiotic extrusion is maintained, which can be a critical factor in bacterial survival and the subsequent development of resistance.
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency (focus on molecular determinants)
The antimicrobial potency of Cefditoren is intrinsically linked to its molecular structure. Like all cephalosporins, its activity is centered on the β-lactam ring, which is fused to a six-membered dihydrothiazine ring, forming the core cephem nucleus. nih.gov The specific modifications to the side chains at the C-7 and C-3 positions of this nucleus are crucial in defining Cefditoren's spectrum of activity, its stability against β-lactamases, and its affinity for bacterial penicillin-binding proteins (PBPs). researchgate.netresearchgate.net
The side chains attached to the cephem core of Cefditoren are critical for its potent and broad-spectrum antimicrobial activity.
C-7 Side Chain : Cefditoren possesses an aminothiazole ring and a methoxyimino group at the C-7 position. wikipedia.org The aminothiazole group is a key feature that enhances its activity against Gram-negative bacteria. researchgate.netwikipedia.org The methoxyimino group provides significant stability against hydrolysis by many common β-lactamases, enzymes that are a primary mechanism of resistance in many bacteria. wikipedia.org
C-3 Side Chain : A unique feature of Cefditoren is the vinyl group with a methylthiazole ring attached at the C-3 position. researchgate.netnih.gov This particular side chain is largely responsible for its enhanced activity against Gram-positive bacteria, a characteristic not as prominent in many other third-generation cephalosporins. researchgate.net Structural studies have revealed that this methylthiazole group fits effectively into a hydrophobic pocket of Penicillin-Binding Protein 2X (PBP2X) in Streptococcus pneumoniae, which is a key factor in its high potency against this pathogen. researchgate.netnih.gov
The combination of these specific side chains results in a balanced antimicrobial spectrum, with potent activity against key respiratory pathogens. wikipedia.orgnih.gov
| Position | Structural Moiety | Contribution to Antimicrobial Activity |
|---|---|---|
| C-7 | Aminothiazole group | Enhances activity against Gram-negative bacteria. researchgate.netwikipedia.org |
| C-7 | Methoxyimino group | Provides stability against many β-lactamases. wikipedia.org |
| C-3 | Methylthiazole group | Enhances activity against Gram-positive bacteria, particularly S. pneumoniae. researchgate.netnih.gov |
The central structure of Cefditoren, the cephem nucleus, is fundamental to its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. pediatriconcall.compatsnap.com This is achieved through the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The β-lactam ring of the cephem nucleus is inherently unstable and reactive, allowing it to form a covalent bond with the active site of PBPs, thereby inactivating them. patsnap.comnih.gov
Variations in the cephem core can significantly alter the antibiotic's efficacy. The geometry and strain of the bicyclic system are critical for reactivity with PBPs. Cefditoren's high affinity for essential PBPs, such as PBP2X in S. pneumoniae, is a key determinant of its potent bactericidal activity. researchgate.netwikipedia.org Crystallographic studies have shown that upon binding to PBP2X, both the C-3 and C-7 side chains of Cefditoren settle into specific binding pockets, with the enzyme undergoing an induced-fit conformational change to accommodate the antibiotic. nih.gov This precise interaction, facilitated by the core structure, is what leads to the effective inhibition of cell wall synthesis and subsequent bacterial cell death. nih.govpatsnap.com
Sub-Inhibitory Concentration Effects on Bacterial Physiology (in vitro)
Exposure of bacteria to concentrations of antibiotics below the minimum inhibitory concentration (sub-MIC) does not necessarily result in cell death but can lead to significant alterations in bacterial physiology and gene expression. nih.govnih.gov These changes can have important implications for bacterial virulence and survival.
Sub-inhibitory concentrations of β-lactam antibiotics, including cephalosporins, have been shown to modulate the expression of various virulence factors in bacteria. nih.govnih.gov For some bacteria, exposure to sub-MICs of certain antibiotics can paradoxically increase the production of toxins and other virulence determinants. nih.gov For instance, studies on Staphylococcus aureus have shown that sub-inhibitory levels of some β-lactams can induce the production of alpha-toxin and other virulence factors. nih.govnih.gov These effects are often mediated through complex regulatory networks within the bacteria that respond to cell envelope stress. While specific in vitro studies on the modulation of virulence factors by sub-inhibitory Cefditoren are not extensively detailed in the provided search results, the general principle observed with other β-lactams suggests that such effects are plausible and warrant further investigation.
Bacterial biofilms are structured communities of cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to antibiotic treatment. nih.govnih.gov Sub-inhibitory concentrations of antibiotics can have complex and sometimes contradictory effects on biofilm formation.
In some cases, sub-MICs of antibiotics can inhibit the initial stages of biofilm development. nih.gov Conversely, for other antibiotic-bacterium combinations, these low concentrations can actually stimulate biofilm formation. researchgate.net Research on S. pneumoniae has indicated that Cefditoren exhibits marked antimicrobial activity against both planktonic (free-floating) and biofilm-forming cells. scienceopen.com Studies have also explored the synergistic effects of Cefditoren combined with other agents, such as N-acetyl-L-cysteine, to inhibit the growth and biomass of pneumococcal biofilms and reduce bacterial adhesion to epithelial cells. scienceopen.com The specific impact of sub-inhibitory Cefditoren alone on the various stages of biofilm formation (attachment, maturation, and dispersal) is an area of ongoing research.
| Physiological Aspect | Observed Effect (In Vitro) | General Principle |
|---|---|---|
| Virulence Factor Expression | Data specific to Cefditoren is limited. | Sub-MICs of β-lactams can alter the expression of toxins and other virulence factors in some bacteria. nih.govnih.gov |
| Biofilm Formation | Effective against S. pneumoniae biofilms, especially in combination with other agents. scienceopen.com | Sub-MICs of antibiotics can either inhibit or, in some cases, stimulate biofilm formation depending on the specific drug and bacterium. nih.govresearchgate.net |
Pharmacological Principles: Pre Clinical Investigations of Cefditoren Acid Sodium Salt
Plasma Protein Binding Dynamics (non-human)
Table 1: Interspecies Plasma Protein Binding of Cefditoren (B193786)
| Animal Species | Plasma Protein Binding (%) |
| Mouse | >97% |
| Rat | 45-70% |
| Dog | 45-70% |
| General | ~88% |
Mechanistic Drug-Drug Interactions (non-human, theoretical)
The potential for a drug to inhibit or induce cytochrome P450 (CYP) enzymes is a critical aspect of preclinical investigation, as these enzymes are central to the metabolism of numerous therapeutic agents. xenotech.com In vitro assays using human liver microsomes are standard for evaluating such interactions. researchgate.net However, based on a review of the available scientific literature, dedicated in vitro studies examining the direct inhibitory or inductive effects of Cefditoren on major CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) have not been reported. The prescribing information for the prodrug, Cefditoren pivoxil, does not indicate clinically significant drug interactions mediated by this pathway, suggesting a low potential for such interactions. drugs.comfda.gov
In vitro and in vivo studies have demonstrated that Cefditoren interacts with several drug transport proteins. Many β-lactam antibiotics are known substrates for H+/peptide symporters, and research has confirmed that Cefditoren is a substrate of Peptide Transporter 1 (PEPT1). evotec.com This transporter is prominently expressed in the luminal membrane of the intestine. evotec.com
Studies using Caco-2 cells, an in vitro model of the intestinal epithelium, showed that the uptake and transport of Cefditoren were significantly decreased in the presence of the PEPT1 substrate glycylsarcosine. evotec.com Kinetic analysis of Cefditoren transport by PEPT1 in this model yielded specific binding and transport parameters. evotec.com
In addition to PEPT1, Cefditoren has been identified as a substrate for organic anion-transporting polypeptides (OATPs) expressed in the liver. In vitro studies found that Cefditoren is transported by both OATP1B1 and OATP1B3, which are involved in the hepatic uptake of drugs from the blood. walshmedicalmedia.com The interaction with these various transporters indicates their role in the absorption and disposition of Cefditoren.
| Transporter | Interaction Type | In Vitro Model | Kinetic Parameter | Value | Source |
|---|---|---|---|---|---|
| PEPT1 | Substrate | Caco-2 cells | Km | 0.94 ± 0.11 mM | evotec.com |
| PEPT1 | Substrate | Caco-2 cells | Vmax | 0.49 ± 0.09 nmol/mg protein/5 min | evotec.com |
| OATP1B1 | Substrate | Not Specified | Not Specified | Not Specified | walshmedicalmedia.com |
| OATP1B3 | Substrate | Not Specified | Not Specified | Not Specified | walshmedicalmedia.com |
Mechanisms of Antimicrobial Resistance to Cefditoren Acid Sodium Salt
Beta-Lactamase-Mediated Resistance Mechanisms
The principal mechanism of resistance to β-lactam antibiotics is the enzymatic inactivation of the drug by β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The stability of Cefditoren (B193786) against various classes of β-lactamases is a critical determinant of its antibacterial spectrum and clinical utility.
Extended-Spectrum Beta-Lactamases (ESBLs) Stability
Extended-Spectrum β-Lactamases (ESBLs) are a group of enzymes that can hydrolyze a broad range of β-lactam antibiotics, including third-generation cephalosporins. In general, Cefditoren is not considered active against ESBL-producing strains of Enterobacterales. nih.gov
Several studies have demonstrated the susceptibility of Cefditoren to hydrolysis by ESBLs. In one study, all 12 clinical isolates producing ESBLs were found to be resistant to Cefditoren, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 mg/L. semanticscholar.org Another study reported that Cefditoren is not active against ESBL- and carbapenemase-producing strains.
The type of ESBL variant plays a crucial role in the extent of resistance. An in vitro pharmacodynamic model simulating urine concentrations of Cefditoren showed bactericidal activity against an Escherichia coli strain producing the TEM-116 ESBL. However, this activity was not sustained against a strain that co-produced SHV and TEM-116, and no activity was observed against a strain producing SHV/TEM-1. researchgate.net This suggests that while high urinary concentrations might overcome some ESBLs, strains producing SHV-type enzymes may confer a higher level of resistance to Cefditoren.
The structural features of Cefditoren, including its aminothiazole and methoxyimino groups, are designed to provide stability against some common β-lactamases. nih.gov However, the active sites of many ESBLs, such as those in the widespread CTX-M, SHV, and TEM families, have evolved to accommodate and hydrolyze third-generation cephalosporins, including Cefditoren. nih.gov The expanded active site cavity and altered electrostatic potential within these enzymes facilitate the binding and subsequent hydrolysis of the Cefditoren molecule.
It is important to note that while systemic infections caused by ESBL-producing organisms are generally not treatable with Cefditoren, its high rate of urinary excretion can lead to concentrations in the urinary tract that may be sufficient to inhibit the growth of some ESBL-producing uropathogens. One study reported an 85.7% microbiological efficacy rate for Cefditoren pivoxil in treating uncomplicated cystitis caused by ESBL-producing E. coli. nih.gov This effect is attributed to urinary concentrations of the drug potentially exceeding the MICs of the infecting organisms.
| ESBL-Producing Organism | Cefditoren MIC Range (mg/L) | Reference |
|---|---|---|
| Escherichia coli (n=8), Klebsiella spp. (n=1) | 16–128 | semanticscholar.org |
| E. coli (TEM-116) | Bactericidal activity in simulated urine | researchgate.net |
| E. coli (SHV/TEM-116) | Reduced bactericidal activity in simulated urine | researchgate.net |
| E. coli (SHV/TEM-1) | No bactericidal activity in simulated urine | researchgate.net |
AmpC Beta-Lactamases and Inducibility
AmpC β-lactamases are another significant group of enzymes that can confer resistance to a wide range of β-lactam antibiotics, including cephalosporins. A key characteristic of chromosomally encoded AmpC enzymes is their inducibility, meaning their production can be significantly increased in the presence of certain β-lactam antibiotics.
Research indicates that Cefditoren is a poor inducer of AmpC β-lactamase expression. unirioja.es A study evaluating Cefditoren in inducer-substrate combinations found that Cefditoren itself did not show any capability to induce AmpC production in a variety of clinical isolates, including Enterobacter cloacae, Serratia marcescens, and Pseudomonas aeruginosa. unirioja.es This is a favorable characteristic, as it suggests that therapy with Cefditoren is less likely to select for derepressed mutants that hyperproduce AmpC, a common cause of treatment failure with other cephalosporins.
Despite its low inducing potential, Cefditoren is a substrate for AmpC β-lactamases and is hydrolyzed by them. unirioja.es The same study demonstrated that when used as a substrate in the presence of a potent inducer like imipenem, Cefditoren was more effective than ceftazidime (B193861) in detecting inducible AmpC production in Enterobacteriaceae. unirioja.es A significantly higher number of AmpC producers were detected with the imipenem-cefditoren combination compared to the imipenem-ceftazidime combination (76.2% vs. 48.5%). unirioja.es This indicates that Cefditoren is readily hydrolyzed by the induced AmpC enzymes.
Clinical isolates with plasmid-mediated AmpC β-lactamases have also shown resistance to Cefditoren. In one study, three strains of Proteus mirabilis producing plasmid-mediated AmpC were all found to be resistant to Cefditoren, with an MIC of 64 mg/L. semanticscholar.org
| Organism | Detection Rate with Imipenem-Cefditoren (%) | Detection Rate with Imipenem-Ceftazidime (%) | Reference |
|---|---|---|---|
| Enterobacter cloacae | 72.8 | 21.7 | unirioja.es |
| Serratia marcescens | 100 | 54.5 | unirioja.es |
| Total Enterobacteriaceae | 76.2 | 48.5 | unirioja.es |
Other Classes of Beta-Lactamases (e.g., Carbapenemases, if relevant)
Carbapenemases are a diverse group of β-lactamases that can hydrolyze carbapenems and most other β-lactam antibiotics. The activity of Cefditoren against carbapenemase-producing organisms is limited. One review explicitly states that Cefditoren is not active against carbapenemase-producer strains. This lack of activity is expected, as carbapenemases have a very broad substrate spectrum that typically includes third-generation cephalosporins. The hydrolytic efficiency of these enzymes against cephalosporins is generally high, leading to clinical resistance.
Structural Basis of Beta-Lactamase Resistance
The resistance of Cefditoren to some β-lactamases and its susceptibility to others is determined by the specific structural interactions between the antibiotic and the enzyme's active site. The methoxyimino group and the aminothiazole ring in the C-7 side chain of Cefditoren are designed to provide steric hindrance, preventing the access of many class A β-lactamases. nih.gov
However, ESBLs and AmpC β-lactamases have evolved active sites that can accommodate the bulkier side chains of third-generation cephalosporins. For ESBLs, mutations often occur in key regions of the active site, such as the omega loop, which can expand the binding pocket and alter the electrostatic environment to better accommodate and hydrolyze drugs like Cefditoren. nih.gov
In the case of AmpC β-lactamases, the active site is inherently broader than that of many class A enzymes, allowing for the efficient hydrolysis of cephalosporins. While Cefditoren may not effectively induce the expression of AmpC, once the enzyme is present, its molecular structure fits within the active site, leading to the cleavage of the β-lactam ring and inactivation of the antibiotic.
Target Site Modification and Mutations (e.g., Altered PBPs)
The bactericidal action of Cefditoren, like all β-lactam antibiotics, results from its ability to bind to and inactivate Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall. embopress.org Alterations in the structure of these target proteins can significantly reduce the binding affinity of β-lactam antibiotics, leading to resistance.
Cefditoren has a high affinity for several key PBPs in both Gram-positive and Gram-negative bacteria, which contributes to its potent antimicrobial activity. nih.gov However, mutations in the genes encoding these PBPs can lead to the emergence of resistance.
Molecular Characterization of PBP Mutations
In Streptococcus pneumoniae, a primary target for Cefditoren is PBP 2X. nih.gov The high affinity of Cefditoren for PBP 2X is a key factor in its strong activity against this pathogen, including strains that are resistant to penicillin. nih.gov Resistance to cephalosporins in S. pneumoniae is often associated with mutations in and around the active site of PBP 2X. hawaii.gov
Crystallographic studies of Cefditoren complexed with PBP 2X from S. pneumoniae have provided a detailed molecular understanding of their interaction. nih.gov The structure reveals that the C-3 side chain of Cefditoren fits into a hydrophobic pocket formed by a conformational change of the Trp374 residue in PBP 2X. Additionally, the C-7 side chain is stabilized by hydrogen bonds and hydrophobic interactions within the active site, which undergoes an induced-fit conformational change upon binding. nih.gov
Mutations that alter the amino acid residues in these binding pockets can reduce the affinity of Cefditoren for PBP 2X. For example, substitutions that introduce steric hindrance or change the electrostatic properties of the active site can disrupt the favorable interactions necessary for stable binding and inactivation of the enzyme.
In Haemophilus influenzae, resistance to β-lactams that is not mediated by β-lactamase production is often due to alterations in PBP3. mdpi.com Cefditoren has demonstrated a high affinity for PBP3A/B in H. influenzae. researchgate.net Mutations in the ftsI gene, which encodes PBP3, can lead to reduced susceptibility to Cefditoren and other cephalosporins. These mutations typically result in amino acid substitutions near the active site of the enzyme, decreasing its affinity for the antibiotic.
| Organism | Primary PBP Target(s) | Binding Affinity Metric | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | PBP 2X | High affinity, crucial for activity | nih.gov |
| Haemophilus influenzae | PBP3A/B | High affinity | researchgate.net |
Affinity Changes Due to PBP Alterations
The primary mechanism of action for all β-lactam antibiotics, including cefditoren, is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.govnih.gov Consequently, alterations in these PBP enzymes that reduce their binding affinity for cefditoren are a significant mechanism of resistance. nih.gov
In Streptococcus pneumoniae, resistance to β-lactams is often mediated by modifications in several high-molecular-mass PBPs, notably PBP1a, PBP2x, and PBP2b. nih.govnih.gov These alterations arise from mutations in the genes encoding these proteins, leading to structural changes in the active site where the antibiotic would normally bind. nih.gov The active site of PBPs is characterized by three conserved motifs: SXXK, SXN, and KT/SG. nih.gov Amino acid substitutions within or near these motifs can decrease the acylation efficiency of β-lactams, thereby reducing their inhibitory effect. nih.govnih.gov
Interestingly, studies on clinical isolates of pneumococci with varying levels of penicillin susceptibility have shown that cefditoren's affinity for these altered PBPs can differ from other β-lactams. One study found that while resistance to penicillin, ampicillin, and other cephalosporins correlated with decreased affinity for PBP1a, PBP2b, and PBP2x, cefditoren showed no significant difference in PBP affinity, even in penicillin-resistant strains. nih.gov This suggests that cefditoren may target different PBPs or interact with them in a unique way that is less affected by common resistance-conferring mutations. nih.gov
Further research has elucidated the specific binding affinities of cefditoren. A 2024 study quantified the dissociation constant (Kd) of cefditoren for purified PBP1A from S. pneumoniae as 0.005 ± 0.004 µM, which was a stronger affinity than that observed for cefcapene, cefixime, and cefdinir. researchgate.net Conversely, its affinity for PBP2X was lower (Kd of 9.70 ± 8.24 µM). researchgate.net In Haemophilus influenzae, cefditoren demonstrated the strongest binding affinity to PBP3A/B, with an IC50 value of 0.060 ± 0.002 µM. researchgate.net This high affinity for essential PBPs may contribute to its potent activity and a lower propensity for resistance selection. researchgate.net
Table 1: Binding Affinities of Cefditoren and Other Cephalosporins to Pneumococcal PBPs This table is interactive. You can sort and filter the data.
| Compound | PBP Target | Binding Affinity (Kd in µM) |
|---|---|---|
| Cefditoren | PBP1A | 0.005 ± 0.004 |
| Cefditoren | PBP2X | 9.70 ± 8.24 |
| Cefcapene | PBP1A | > 0.005 |
| Cefixime | PBP1A | > 0.005 |
| Cefdinir | PBP1A | > 0.005 |
| Cefcapene | PBP2X | < 9.70 |
| Cefixime | PBP2X | > 9.70 |
| Cefdinir | PBP2X | < 9.70 |
Data sourced from Qi, Y., et al. (2024). researchgate.net
Efflux Pump Systems
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic substances, including antibiotics, from the cell. nih.govnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its PBP target in sufficient quantities to be effective. nih.govresearchgate.net Overexpression of genes encoding these pumps is a common cause of multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. nih.govmdpi.com
Bacteria possess several families of efflux pumps, with the Resistance-Nodulation-Division (RND) family being particularly prominent in conferring multidrug resistance in Gram-negative bacteria. nih.gov Other major families include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. nih.gov
The expression of efflux pump genes can be increased through various mutations. nih.gov These can occur in local repressor genes that normally keep pump expression low, or in global regulatory genes that control multiple cellular processes. nih.gov For instance, in Pseudomonas aeruginosa, mutations affecting the mexZ gene, a repressor, lead to increased expression of the MexXY efflux pump, which is associated with aminoglycoside resistance. mdpi.com While specific efflux systems responsible for cefditoren resistance have not been extensively characterized, the general mechanism is well-established for β-lactams. The overexpression of pumps like the AcrAB-TolC system in Escherichia coli or MexAB-OprM in P. aeruginosa contributes to resistance against a broad spectrum of cephalosporins. nih.govresearchgate.net
By actively transporting antibiotic molecules out of the cytoplasm or periplasm, efflux pumps prevent the drug from accumulating to an effective concentration. researchgate.netbiotech-asia.org This process is energy-dependent, often utilizing the proton motive force of the cell. biotech-asia.org The continuous removal of the drug means that a higher external concentration of the antibiotic is required to inhibit bacterial growth. nih.gov
The contribution of efflux pumps to resistance is often considered the first step toward high-level clinical resistance. nih.gov By providing a low-level of resistance, efflux pumps allow bacteria to survive initial antibiotic exposure, which provides an opportunity for the acquisition of additional, more potent resistance mechanisms, such as mutations in the target PBP genes. nih.govmdpi.com Therefore, even if efflux alone does not confer full clinical resistance to cefditoren, it can act synergistically with other mechanisms to reduce susceptibility. nih.gov
Porin Channel Alterations and Decreased Permeability
In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their PBP targets in the periplasmic space. nih.govfrontiersin.org Hydrophilic antibiotics like cefditoren traverse this membrane through water-filled channels formed by proteins called porins. nih.govnih.gov A reduction in the number of these channels or alterations in their structure can significantly decrease the permeability of the outer membrane to the antibiotic, leading to resistance. nih.govfrontiersin.org
The major non-specific porins in bacteria like E. coli are OmpF and OmpC. frontiersin.org The loss or downregulation of these porins, particularly the larger-channeled OmpF, is a common mechanism of resistance to β-lactams. frontiersin.org This can be caused by mutations in the porin genes themselves or in the regulatory genes that control their expression, such as ompR and envZ. nih.gov For example, cefoxitin-resistant mutants of E. coli have been identified with mutations in the ompB operon, which regulates OmpC and OmpF expression. nih.gov
Besides a complete loss of porins, mutations can occur within the porin channel, particularly in the constriction zone known as the "eyelet," which is often formed by loop 3 of the protein. nih.govnih.gov Such mutations can alter the size or the electrostatic properties of the channel, thereby hindering the passage of specific antibiotics like cefditoren. nih.gov This mechanism has been observed in various pathogens, where single point mutations in porins contribute to antibiotic resistance. nih.govresearchgate.net
Development of Resistance in Bacterial Populations (In Vitro Evolution Studies)
In vitro evolution studies are used to predict the potential for resistance development by repeatedly exposing bacterial populations to sub-lethal concentrations of an antibiotic over time. mdpi.commdpi.com These experiments can reveal the frequency of spontaneous resistance mutations and the specific genetic changes that occur.
For cefditoren, such studies have shown a relatively low propensity for selecting resistant mutants in some key pathogens. A multistep resistance selection study involving 12 strains of S. pneumoniae (including penicillin-susceptible, -intermediate, and -resistant isolates) found that cefditoren failed to select for any resistant mutants after 50 consecutive subcultures. mdpi.com This was in contrast to cefuroxime, which selected for resistance in two of the strains, and azithromycin, which selected for resistance in nine. mdpi.com This suggests that the mutations required to confer significant resistance to cefditoren in S. pneumoniae may occur at a very low frequency or impose a high fitness cost on the bacteria.
**Table 2: Multistep Resistance Selection in S. pneumoniae*** *This table is interactive. You can sort and filter the data.
| Antibiotic Agent | Strains Tested | Strains Developing Resistance |
|---|---|---|
| Cefditoren | 12 | 0 |
| Co-amoxiclav | 12 | 0 |
| Cefprozil | 12 | 0 |
| Cefuroxime | 12 | 2 |
| Azithromycin | 12 | 9 |
Data from Pankuch, G. A., et al. (2002). mdpi.com
While spontaneous mutation is a key driver of resistance, bacteria can also acquire resistance genes from other bacteria through horizontal gene transfer (HGT). bioguardlabs.comnih.gov This process, which includes conjugation, transformation, and transduction, allows for the rapid dissemination of resistance determinants, even between different bacterial species. mdpi.comfrontiersin.org
A primary concern for cefditoren and other third-generation cephalosporins is the spread of genes encoding extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. nih.gov These enzymes are capable of hydrolyzing and inactivating a broad range of cephalosporins. The genes for these enzymes are often located on mobile genetic elements like plasmids and transposons, which facilitates their transfer via conjugation. bioguardlabs.comosu.edu Clinical studies have shown that uropathogens producing ESBL or plasmid-mediated AmpC enzymes are resistant to cefditoren. nih.gov The acquisition of these mobile genetic elements can transform a previously susceptible bacterium into a multidrug-resistant one, underscoring the critical role of HGT in the spread of cefditoren resistance. mdpi.com
Analytical Methodologies for Research and Quality Control of Cefditoren Acid Sodium Salt
Chromatographic Techniques for Purity, Stability, and Quantification
Chromatography is a cornerstone for the analysis of Cefditoren (B193786), providing powerful tools for separation, identification, and quantification of the active pharmaceutical ingredient (API) and any related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quality control of Cefditoren. nih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering excellent resolution and sensitivity. These methods are vital for assay determination, purity evaluation, and stability-indicating studies.
Key Findings from Research:
Stability-Indicating Methods: Several stability-indicating RP-HPLC methods have been developed to separate Cefditoren Pivoxil from its degradation products formed under various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress. nih.govrjptonline.orgsciforschenonline.orgnih.gov This is crucial for determining the intrinsic stability of the drug and for ensuring that the analytical method is specific for the intact drug in the presence of its degradants. rjptonline.org For instance, studies have shown that Cefditoren Pivoxil is particularly susceptible to degradation under alkaline and oxidative conditions. nih.govnih.gov
Method Parameters: A typical RP-HPLC method involves a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govrjptonline.orgresearchgate.net Detection is commonly performed using a UV detector at wavelengths ranging from 218 nm to 230 nm. nih.govrjptonline.org
Validation: These HPLC methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov Linearity is often established over a wide concentration range, for example, from 1.0 to 250 µg/mL. nih.govnih.gov
Interactive Data Table: Examples of HPLC Methods for Cefditoren Pivoxil Analysis
| Parameter | Method 1 nih.govnih.gov | Method 2 rjptonline.org | Method 3 researchgate.net |
|---|---|---|---|
| Column | C18 | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Nucleosil C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile (50:50, v/v) | Acetonitrile:Water (50:50, v/v), pH 3.5 | Phosphate Buffer (pH 3.0):Acetonitrile:Methanol (B129727) (50:25:25, v/v/v) |
| Flow Rate | 1.2 mL/min | Not Specified | 1.0 mL/min |
| Detection (UV) | 218 nm | 230 nm | 230 nm |
| Linearity Range | 1.0–250 µg/mL | 20–120 µg/mL | 40–360 µg/mL |
| Retention Time | ~10 min (run time) | Not Specified | 4.2 min |
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. japsonline.com This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
Key Findings from Research:
Efficiency: UPLC methods have been developed for the purity determination of Cefditoren Pivoxil in active pharmaceutical ingredients (API). japsonline.com The primary advantages noted are improved performance and speed over traditional HPLC. japsonline.comresearchgate.net
Method Parameters: One developed UPLC method used a Kromacil C18 column (50x2.1mm, 3.5µ) with a mobile phase of Acetonitrile and Ammonium (B1175870) Acetate (B1210297) buffer (pH 6.7) at a flow rate of 0.25 mL/min. japsonline.comresearchgate.net
Validation and Stability: The method was validated for linearity, precision, and robustness. japsonline.com Forced degradation studies using UPLC revealed that the drug was highly unstable under acidic, alkaline, and oxidative conditions. japsonline.com Linearity was established in the range of 80–120 µg/mL. japsonline.com
Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of Cefditoren Acid Sodium Salt or its prodrug, Cefditoren Pivoxil. Cephalosporins are complex, high molecular weight molecules that are non-volatile and thermally labile. Direct injection into a GC system would lead to decomposition rather than volatilization, making separation and quantification impossible.
While GC could theoretically be used to analyze for specific volatile impurities or derivatives after a chemical derivatization step to increase volatility and thermal stability, there are no standard or widely reported GC methods for Cefditoren in the scientific literature. wiley.comresearchgate.net Techniques like HPLC and UPLC are far better suited for the analysis of such compounds.
Capillary Electrophoresis (CE) is a powerful separation technique with high efficiency and resolution. It separates analytes based on their charge-to-mass ratio in an electric field. While CE has been applied to the analysis of various cephalosporins, specific, detailed methods for this compound are not extensively reported in the literature. biomedres.usresearchgate.net However, the general principles suggest its applicability. Given that Cefditoren is an acidic compound, it would carry a negative charge at neutral or alkaline pH, making it suitable for separation by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. This technique could be valuable for purity analysis and separation from closely related impurities.
Spectrophotometric and Spectroscopic Methods for Quantification and Characterization
Spectrophotometric and spectroscopic methods are essential for both the quantification and structural characterization of Cefditoren. These methods range from simple colorimetric assays to more complex structural elucidation techniques.
Key Findings from Research:
UV-Visible Spectrophotometry: Simple UV spectrophotometric methods have been developed for the estimation of Cefditoren Pivoxil. One method is based on the UV absorption of the drug in 0.1 N hydrochloric acid, with a maximum absorbance (λmax) at 233 nm. tsijournals.com This method was found to be linear in the concentration range of 1 to 5 µg/mL. tsijournals.com
Colorimetric Methods: More specific visible spectrophotometric methods involve chemical reactions to produce a colored chromogen that can be measured. Examples include:
Diazotization Reaction: One method involves the diazotization of the primary aromatic amino group in Cefditoren with nitrous acid, followed by coupling with 1-naphthol (B170400) to form a red-colored chromogen with a λmax at 500 nm. sphinxsai.com
Reaction with Folin-Ciocalteu (FC) Reagent: Another common method is based on the reaction of the drug with FC reagent in an alkaline medium, which produces a stable blue-colored chromogen with a λmax around 716-760 nm. tsijournals.comsphinxsai.com
Oxidation and Complexation: Other methods are based on oxidation followed by complex formation with reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) or 1,10-phenanthroline (B135089) to yield colored products. tsijournals.comresearchgate.net
Fourier Transform-Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for characterization and can also be used for quantification. zenodo.orgzenodo.org The FTIR spectrum of Cefditoren Pivoxil shows characteristic peaks corresponding to its various functional groups. zenodo.org A quantitative method has been developed by applying Beer's law to the carbonyl band in the FTIR region of 1810 to 1760 cm⁻¹. zenodo.orgzenodo.org This technique is rapid, requires simple sample preparation, and avoids the use of toxic solvents. zenodo.orgzenodo.org FTIR is also used to confirm the absence of chemical interactions between the drug and excipients in pharmaceutical formulations. researchgate.netresearchgate.net
Interactive Data Table: Examples of Spectrophotometric Methods for Cefditoren Pivoxil Quantification
| Method Type | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | 0.1 N Hydrochloric Acid | 233 | 1 - 5 | tsijournals.com |
| Colorimetric | Nitrous Acid, 1-naphthol | 500 | 10 - 50 | sphinxsai.com |
| Colorimetric | Folin-Ciocalteu Reagent, NaOH | 760 | 12 - 28 | sphinxsai.com |
| Colorimetric | Folin-Ciocalteu Reagent, NaOH | 716-760 | 4 - 20 | tsijournals.com |
| Colorimetric | MBTH, Ferric Chloride | 435 | 5 - 25 | tsijournals.com |
Dissolution Testing and In Vitro Release Profiling for Formulation Research
Dissolution testing is a critical quality control parameter for solid oral dosage forms, such as tablets containing Cefditoren Pivoxil. It provides information on the rate and extent to which the drug is released from the formulation, which is essential for predicting in vivo performance and ensuring batch-to-batch consistency.
Key Findings from Research:
Apparatus and Media: Dissolution studies for Cefditoren Pivoxil formulations are typically conducted using USP Apparatus I (basket) or Apparatus II (paddle). semanticscholar.org The dissolution medium is often an acidic solution, such as 0.1 N HCl, to simulate the gastric environment. semanticscholar.orgresearchgate.net
Test Conditions: Common test conditions involve using 900 mL of the dissolution medium maintained at 37°C ± 0.5°C, with a paddle speed of 50 or 75 rpm. semanticscholar.org Samples are withdrawn at specified time intervals (e.g., hourly for 8 hours) to generate a dissolution profile. semanticscholar.org
Analysis: The amount of drug released into the medium is typically quantified by UV-Visible spectrophotometry or HPLC. semanticscholar.orgresearchgate.netijprajournal.com
Application in Formulation Development: Dissolution profiling is extensively used in the development of various formulations, including gastroretentive floating matrix tablets and extended-release oral suspensions. semanticscholar.orgijprajournal.com The goal is to achieve a desired release profile, such as sustained or extended release, to improve patient compliance and therapeutic efficacy. semanticscholar.orgijprajournal.com
Stability-Indicating Methods Development and Validation
The development and validation of stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, allowing for an accurate assessment of the drug's stability under various environmental conditions. For Cefditoren, as with other cephalosporins, these methods are vital due to the susceptibility of the β-lactam ring to hydrolysis and other degradation pathways. nih.govnih.gov
High-performance liquid chromatography (HPLC) is the predominant technique for developing stability-indicating assays for Cefditoren. nih.govnih.gov Researchers have successfully developed and validated reversed-phase HPLC (RP-HPLC) methods capable of resolving Cefditoren from its degradation products formed under stress conditions. nih.govbioanalysis-zone.com The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. oup.comsemanticscholar.org
One approach utilized an isocratic RP-HPLC method with a C18 column and a mobile phase consisting of water and acetonitrile, with UV detection at 218 nm. bioanalysis-zone.com Another developed method employed a gradient elution with a mobile phase of methanol and ammonium acetate buffer on a C18 column, with detection at 230 nm. nih.gov These methods have demonstrated the capability to separate the parent drug from impurities and degradation products generated during forced degradation studies. nih.govbioanalysis-zone.com
Forced degradation, or stress testing, is a critical component of developing stability-indicating methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation. This helps to identify likely degradation products and demonstrate the specificity of the analytical method. nih.govresearchgate.net Most of the detailed forced degradation studies available in the literature have been performed on Cefditoren Pivoxil, the orally administered prodrug that is rapidly hydrolyzed by esterases to the active Cefditoren. nih.govnih.govnih.gov
These studies have shown that Cefditoren Pivoxil is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions. nih.govoup.com Conversely, the compound has demonstrated stability under thermal and photolytic stress conditions. nih.govnih.gov The goal of these studies is typically to achieve 10-15% degradation of the drug to ensure that the degradation products are generated at detectable levels without completely degrading the parent compound. nih.gov
The conditions used in these forced degradation studies are summarized in the table below.
Table 1: Summary of Forced Degradation Conditions for Cefditoren Pivoxil
| Stress Condition | Reagent/Method | Conditions | Observation |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | Refluxed at 80°C or ambient temperature for several hours | Degradation observed nih.govbioanalysis-zone.com |
| Alkaline Hydrolysis | 0.01 N NaOH | Refluxed at 80°C or ambient temperature for several hours | Significant degradation observed nih.govbioanalysis-zone.com |
| Neutral Hydrolysis | Water | Ambient temperature for several hours | Degradation observed nih.gov |
| Oxidative Degradation | 3-30% H₂O₂ | Room temperature for up to 24 hours | Significant degradation observed nih.govoup.com |
| Thermal Degradation | Dry Heat | --- | Stable nih.govnih.gov |
| Photolytic Degradation | UV light (365 nm) | Exposed for several hours | Stable nih.govnih.govbioanalysis-zone.com |
Following forced degradation, the resulting mixtures are analyzed to identify and characterize the degradation products. The primary analytical tool for this purpose is liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a time-of-flight (TOF) mass analyzer, which provides accurate mass measurements for elemental composition determination. nih.govnih.gov
In studies on Cefditoren Pivoxil, two major degradation products, designated DP-I and DP-II, were formed under acidic, basic, and neutral hydrolytic stress conditions. nih.gov The fragmentation patterns of the parent drug and its degradants were studied using LC-MS/TOF in positive electrospray ionization (ESI) mode. nih.gov By analyzing the mass-to-charge (m/z) ratios of the molecular ions and their fragment ions, researchers can propose chemical structures for the degradation products and elucidate the degradation pathways. nih.govnih.gov This information is critical for understanding the stability of the molecule and for ensuring that the analytical method can adequately monitor for the presence of these impurities in the final drug product. nih.gov
Table 2: LC-MS/TOF Data for Cefditoren and its Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
|---|---|---|
| Cefditoren Pivoxil | 20.3 | 621.135 |
| Degradation Product I | 10.1 | 509.051 |
| Degradation Product II | 12.8 | 467.041 |
Bioanalytical Method Validation for Pre-clinical Samples (non-human)
Bioanalytical method validation is essential for preclinical pharmacokinetic and toxicokinetic studies, providing reliable data on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in animal models. These methods must be validated for specificity, accuracy, precision, and stability to ensure the integrity of the study data. While extensive data on Cefditoren in human plasma and urine exists, information on validated methods for a wide range of non-human preclinical samples is more limited.
The quantification of Cefditoren and other cephalosporins in non-human biological matrices like plasma and urine is commonly achieved using LC-MS/MS. nih.gov These methods offer high sensitivity and selectivity, which are necessary for measuring the low concentrations of the drug often found in these samples. A validated LC-MS/MS method for determining another cephalosporin (B10832234), cefdinir, in rat plasma and urine involved a simple protein precipitation step with methanol, followed by chromatographic separation on a C18 column. nih.gov This approach is likely applicable to Cefditoren as well.
The analysis of drug concentrations in animal tissues presents additional challenges due to the complexity of the matrix. For the related cephalosporin, ceftiofur, methods have been developed for its quantification in bovine kidney, liver, and muscle tissues. nih.gov These methods often require more extensive sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before LC-MS/MS analysis. nih.gov For liver and muscle tissues, an initial extraction with acetonitrile and hexane (B92381) may be used to remove proteins and fats prior to SPE cleanup. nih.gov The validation of such methods includes assessing the matrix effect and recovery to ensure that the complex biological matrix does not interfere with the accurate quantification of the analyte.
Table 3: General Approach for Bioanalytical Method Validation in Preclinical Samples
| Validation Parameter | Description |
|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the nominal or known true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
| Recovery | The detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using mass spectrometry. These standards have the same chemical properties as the analyte but a different mass, allowing for accurate correction of variations in sample preparation and instrument response. For the analysis of Cefditoren, Cefditoren Acid-D3 Sodium Salt is an available isotope-labeled reference standard.
This deuterated standard contains three deuterium (B1214612) atoms, which increases its molecular weight without significantly altering its chromatographic behavior or ionization efficiency compared to the unlabeled this compound. By adding a known amount of Cefditoren Acid-D3 Sodium Salt to each preclinical sample before processing, any loss of analyte during extraction or variability in the MS signal can be accurately compensated for by monitoring the ratio of the analyte to the internal standard. This ensures the highest level of accuracy and precision in the bioanalytical data.
Formulation Science and Drug Delivery Systems for Cefditoren Acid Sodium Salt
Solubility and Dissolution Enhancement Strategies
Cefditoren (B193786) Acid Sodium Salt, the active form of the antibiotic, exhibits greater aqueous solubility compared to its pivoxil ester prodrug. sigmaaldrich.com However, strategies to further enhance the dissolution characteristics are relevant, particularly in the context of developing various dosage forms. Much of the research in this area has focused on improving the solubility of the Cefditoren Pivoxil prodrug to ensure adequate absorption and subsequent hydrolysis to the active sodium salt.
While Cefditoren Acid Sodium Salt is itself a salt form, the exploration of alternative salt and co-crystal forms is a recognized strategy for modifying the physicochemical properties of a drug. Research has been conducted on creating organic and inorganic acid salts of the Cefditoren Pivoxil prodrug to improve its solubility. google.com For instance, certain organic and inorganic salts of Cefditoren Pivoxil have been shown to significantly increase water solubility compared to the crystalline form of the prodrug. google.com This approach aims to enhance the dissolution of the prodrug in the gastrointestinal tract, leading to improved bioavailability of the active Cefditoren moiety.
The formation of different salts can alter the crystal lattice energy and solvation properties, thereby impacting solubility and dissolution rate. While specific studies on various salt forms or co-crystals of this compound are not extensively documented in the available literature, this remains a viable theoretical approach for optimizing its properties for specific formulation requirements.
Amorphous solid dispersions (ASDs) are a key strategy for enhancing the solubility and dissolution rate of poorly water-soluble drugs like Cefditoren Pivoxil. By dispersing the drug in its amorphous state within a hydrophilic polymer matrix, the high energy of the amorphous form leads to improved solubility and faster dissolution. researchgate.net
Various polymers have been investigated for creating ASDs of Cefditoren Pivoxil, including:
Polyvinylpyrrolidone (PVP) : Solid dispersions of Cefditoren Pivoxil with PVP have been shown to enhance the dissolution rate. Thermal analysis of these dispersions indicated a change in the physical properties of the drug crystal, contributing to this improvement.
Hydroxypropyl Methylcellulose (HPMC) : HPMC is another polymer used to prepare amorphous compositions of Cefditoren Pivoxil. Granules of amorphous Cefditoren Pivoxil with HPMC have demonstrated high physicochemical stability. ijprajournal.com
Eudragit : pH-sensitive polymers like Eudragit have been used to develop nanofiber-based solid dispersions, which can enhance the solubility of Cefditoren Pivoxil. sgul.ac.uk
The mechanism behind the improved dissolution from ASDs involves several factors: the absence of the crystal lattice energy barrier, increased surface area of the drug when dispersed at a molecular level, and improved wettability imparted by the hydrophilic carrier. researchgate.net The stability of these amorphous systems is crucial, as the amorphous form is thermodynamically unstable and can revert to a more stable, less soluble crystalline form. google.com
Table 1: Polymers Used in Amorphous Solid Dispersions of Cefditoren Pivoxil
| Polymer | Effect on Cefditoren Pivoxil | Reference |
|---|---|---|
| Polyvinylpyrrolidone (PVP) | Enhanced dissolution rate through altered physical properties. | |
| Hydroxypropyl Methylcellulose (HPMC) | Improved physicochemical stability in granulated amorphous form. | ijprajournal.com |
Stability in Pharmaceutical Formulations (mechanistic focus)
The stability of Cefditoren is a critical factor in the development of effective and safe pharmaceutical formulations. The molecule contains a β-lactam ring, which is susceptible to hydrolysis, and other functional groups that can undergo degradation under various stress conditions.
Forced degradation studies, primarily conducted on Cefditoren Pivoxil, provide insights into the stability of the core Cefditoren molecule. These studies are essential for identifying potential degradation pathways and for developing stability-indicating analytical methods.
Cefditoren Pivoxil has been found to be susceptible to degradation under the following conditions:
Hydrolysis : The compound degrades in acidic, alkaline, and neutral hydrolytic conditions. nih.govresearchgate.net The β-lactam ring is a primary site for hydrolysis. One source indicates that the sodium salt can undergo hydrolysis of the β-lactam ring at a pH greater than 8.0.
Oxidation : Significant degradation occurs under oxidative stress, for instance, in the presence of hydrogen peroxide. nih.govresearchgate.net The thiazole vinyl group has been identified as a potential site for oxidation.
Thermal and Photolytic Stress : In contrast, Cefditoren Pivoxil has been reported to be relatively stable under thermal and photolytic (light) stress conditions when tested in the solid state. nih.govresearchgate.net
The sodium salt form is noted to be hygroscopic and sensitive to temperature, which can promote degradation.
Table 2: Summary of Cefditoren Pivoxil Degradation under Stress Conditions
| Stress Condition | Stability | Degradation Pathway/Site | References |
|---|---|---|---|
| Acidic Hydrolysis | Susceptible | Hydrolysis of β-lactam ring | nih.govresearchgate.net |
| Alkaline Hydrolysis | Susceptible | Hydrolysis of β-lactam ring | nih.govresearchgate.net |
| Neutral Hydrolysis | Susceptible | Hydrolysis of β-lactam ring | nih.govresearchgate.net |
| Oxidation | Susceptible | Oxidation of thiazole vinyl group | nih.govresearchgate.net |
| Thermal (Solid State) | Stable | Not specified | nih.govresearchgate.net |
The interaction between an active pharmaceutical ingredient (API) and excipients is crucial for the stability and performance of the final dosage form. Compatibility studies for Cefditoren Pivoxil have been conducted in the context of developing solid oral dosage forms.
Polymers : As mentioned in the context of solid dispersions, polymers like HPMC have been shown to improve the physicochemical stability of amorphous Cefditoren Pivoxil. ijprajournal.com This stabilizing effect is thought to arise from molecular interactions between the drug and the polymer on the surface of granules, which can be detected by techniques like Infrared (IR) spectroscopy and Inverse Gas Chromatography (IGC). ijprajournal.com
Lecithin : In one study, granules of Cefditoren Pivoxil with modified lecithin were found to be as stable as a control formulation containing sodium caseinate when stored for 30 days at room temperature. pharmtech.com
General Excipients for Solid Dosage Forms : A study on gastroretentive floating matrix tablets of Cefditoren Pivoxil reported good physical stability when stored under accelerated conditions (40°C/75% RH) for 3 months. The formulation included excipients such as hydroxypropyl methylcellulose K15M, citric acid, and sodium bicarbonate. An extended-release dry suspension of Cefditoren Pivoxil also demonstrated stability under accelerated conditions, with excipients like xanthan gum, colloidal silicon dioxide, sucralose, and HPMC. medchemexpress.com
These studies indicate that with careful selection of excipients, stable formulations of Cefditoren can be developed. The compatibility is often dependent on the specific formulation strategy and the intended dosage form.
Novel Drug Delivery Systems (mechanistic, not clinical application)
Research into novel drug delivery systems for Cefditoren has primarily focused on the oral administration of its prodrug, Cefditoren Pivoxil, with the goal of improving its bioavailability. These systems employ various mechanisms to enhance solubility, prolong residence time in the gastrointestinal tract, or control the release of the drug.
Nanoparticulate Systems : A patent describes the use of nanoparticulate compositions of Cefditoren or its salts and prodrugs to potentially allow for less frequent dosing. google.com These nanoparticles have an average particle size of less than 2000 nm and are formulated with at least one surface stabilizer. The mechanism involves increasing the surface area of the drug, which can lead to a faster dissolution rate.
Gastroretentive Floating Matrix Tablets : To overcome the short half-life of Cefditoren, gastroretentive systems have been developed. These tablets are designed to remain in the stomach for an extended period. The mechanism involves the use of swellable polymers (like HPMC) and gas-generating agents (such as sodium bicarbonate and citric acid). Upon contact with gastric fluid, the tablet swells and the gas-generating agents produce carbon dioxide, which gets entrapped in the polymer matrix, reducing the tablet's density and causing it to float. This prolongs the drug release in the upper gastrointestinal tract, a primary site for its absorption.
Liposomes : Cefditoren Pivoxil has been encapsulated in liposomes to achieve controlled drug release. researchgate.netgoogle.com Liposomes are microscopic vesicles composed of a lipid bilayer. In one study, a thin-film hydration method was used to prepare liposomes with soya lecithin and cholesterol. The formulation with a specific molar ratio of these lipids showed high entrapment efficiency and sustained drug release over 36 hours. researchgate.netgoogle.com The lipid bilayer acts as a barrier, controlling the diffusion of the encapsulated drug.
Electrospun Nanofibers : Eudragit-based electrospun nanofibers have been investigated to improve the solubility and permeability of Cefditoren Pivoxil. wipo.int In this technique, a polymer solution containing the drug is subjected to a high-voltage electric field, resulting in the formation of ultrafine fibers. The drug is dispersed in its amorphous state within the polymer fibers, which have a very high surface-area-to-volume ratio, leading to a significantly increased dissolution rate. wipo.int
These novel systems demonstrate various mechanistic approaches to overcoming the challenges associated with the delivery of Cefditoren, primarily by manipulating the physicochemical properties of its prodrug to ensure adequate delivery of the active sodium salt to the systemic circulation.
Nanoparticulate Systems (e.g., Nanocrystals, Liposomes)
Nanoparticulate systems offer a promising approach to improve the dissolution and bioavailability of poorly soluble drugs like Cefditoren Pivoxil. By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases, leading to enhanced dissolution rates.
Nanocrystals: Nanoparticulate compositions of Cefditoren, with effective average particle sizes of less than 2000 nm, have been developed to improve its dissolution profile. google.com These compositions consist of the drug particles and at least one surface stabilizer, which is adsorbed on or associated with the surface of the drug particle to prevent aggregation. google.com This technology can significantly increase the bioavailability of Cefditoren. In some cases, bioavailability has been reported to be about 50% greater than that of conventional dosage forms. google.com The improved dissolution can be substantial, with formulations achieving at least 20% dissolution within the first 5 minutes. google.com
Liposomes: Liposomes, which are microscopic vesicles composed of phospholipid bilayers, serve as effective drug delivery systems for both hydrophilic and lipophilic drugs. nih.gov They can encapsulate drugs to control their release and target specific tissues. Studies have focused on developing Cefditoren Pivoxil-loaded liposomes to achieve a controlled-release profile. nih.govnih.gov
In one study, liposomes were formulated using a thin-film hydration method with varying molar ratios of soya lecithin and cholesterol. nih.govresearchgate.net The formulation with a 1.0:0.6 molar ratio of soya lecithin to cholesterol demonstrated optimal characteristics, including high entrapment efficiency and a sustained-release profile. nih.gov This specific formulation, designated CPL VI, achieved a drug entrapment of 72.33% and released 92.5% of the drug over 36 hours. nih.gov In vivo studies in rabbits confirmed that the liposomal formulation successfully retarded drug release, demonstrating its potential for reducing dosing frequency. nih.govnih.gov The encapsulation of antibiotics like Cefditoren in such lipid vesicles is a strategy to overcome challenges related to weak biodistribution and pharmacokinetics. nih.govnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Soya Lecithin : Cholesterol Molar Ratio | 1.0 : 0.6 | nih.gov |
| Entrapment Efficiency | 72.33% | nih.gov |
| Cumulative Drug Release (at 36 hours) | 92.5% | nih.gov |
Controlled-Release Formulations (mechanistic aspects)
Controlled-release (CR) formulations are designed to release a drug at a predetermined rate to maintain a constant drug concentration in the body over an extended period. patsnap.com This approach can reduce dosing frequency, improve patient compliance, and minimize side effects. patsnap.com The primary mechanisms governing drug release from these systems are diffusion, dissolution, and erosion. pharmaexcipients.com For Cefditoren, various controlled-release mechanisms have been explored to prolong its therapeutic effect. google.com
Mechanisms of Controlled Release:
Diffusion-Controlled Systems: In these systems, the drug diffuses through a polymer membrane or a matrix. ascendiacdmo.comkinampark.com The release rate is controlled by the thickness and permeability of the polymer barrier. Reservoir devices feature a drug core surrounded by a non-porous or microporous membrane, while matrix devices have the drug homogeneously dispersed throughout a polymer matrix. kinampark.com
Dissolution-Controlled Systems: Drug release is governed by the dissolution of a polymer coating or the matrix in which the drug is dispersed. kinampark.com By using polymers with different dissolution rates, a specific release profile can be engineered.
Erosion-Controlled Systems: The drug is released as the polymer matrix erodes or degrades in the biological environment. pharmaexcipients.com The rate of drug release is directly proportional to the rate of polymer erosion. pharmaexcipients.com
Osmotic-Controlled Systems: These formulations use osmotic pressure as the driving force for drug release. patsnap.com Water enters the system through a semi-permeable membrane, dissolving the drug and pushing it out through a small orifice at a constant rate. patsnap.com
A patent for Cefditoren describes formulations that utilize erodible, diffusion-controlled, and osmotic-controlled mechanisms to allow for less frequent, preferably once-a-day, administration. google.com Studies on superporous gastro-retentive hydrogel tablets of Cefditoren Pivoxil have also demonstrated effective controlled-release behavior. researchgate.netresearchgate.net A formulation containing specific concentrations of carbopol and sodium carboxymethyl cellulose showed good controlled release, with 94.5% of the drug released over 24 hours. researchgate.net
| Mechanism | Description | Application Example |
|---|---|---|
| Diffusion-Controlled | Drug diffuses through an inert, water-insoluble polymer membrane or matrix. ascendiacdmo.comkinampark.com | Cefditoren contained within a polymer matrix where release is governed by Fickian diffusion. google.com |
| Dissolution-Controlled | Release is controlled by the slow dissolution of a polymer matrix or coating. kinampark.com | Matrix tablets where Cefditoren Pivoxil is combined with slowly dissolving polymers. ascendiacdmo.com |
| Erosion-Controlled | Drug is released as the polymer matrix is eroded by the surrounding fluid. pharmaexcipients.com | Biodegradable polymer-based formulations of Cefditoren designed for sustained delivery. google.com |
| Osmotic-Controlled | Osmotic pressure drives the release of the drug at a zero-order rate through an orifice. patsnap.com | An osmotic pump tablet delivering Cefditoren for once-daily administration. google.com |
Polymorphic Forms and their Impact on Formulation Performance
Polymorphism is the ability of a compound to exist in two or more crystalline forms, which have different arrangements of molecules in the crystal lattice. jocpr.comsymbiosisonlinepublishing.com These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability. jocpr.comnih.gov Consequently, the choice of a polymorphic form is a critical factor in drug formulation, as it can significantly impact the drug's bioavailability and therapeutic efficacy. nih.govsemanticscholar.org
For poorly water-soluble drugs, the use of a metastable polymorph, which generally has higher solubility and a faster dissolution rate than the stable form, can improve oral absorption. nih.gov However, metastable forms can be prone to converting to the more stable, less soluble form during manufacturing or storage, which could compromise the product's performance. jocpr.com Therefore, a thorough understanding and careful selection of the most appropriate and stable polymorph are essential during pharmaceutical development. symbiosisonlinepublishing.com
In the case of Cefditoren Pivoxil, the prodrug of Cefditoren, the amorphous form is the one developed for clinical use. google.com The amorphous form, lacking a long-range ordered crystal lattice, typically exhibits higher solubility and faster dissolution compared to its crystalline counterparts. This enhanced solubility is particularly advantageous for a drug like Cefditoren Pivoxil, which is classified as having low solubility. researchgate.net The difference in solubility between polymorphs can directly influence the rate of hydrolysis by intestinal esterases and, subsequently, the rate and extent of absorption of the active Cefditoren. nih.gov Regulatory agencies require comprehensive characterization of the polymorphic form of the drug substance to ensure consistent product quality, safety, and performance. jocpr.comamericanpharmaceuticalreview.com
Computational Chemistry and Molecular Modeling of Cefditoren Acid Sodium Salt
Molecular Docking Studies with Bacterial Target Proteins (e.g., PBPs, Beta-Lactamases)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Cefditoren (B193786), docking studies are crucial for understanding its interaction with key bacterial targets like Penicillin-Binding Proteins (PBPs) and for assessing its stability against beta-lactamases.
The primary bactericidal activity of Cefditoren results from the inhibition of bacterial cell wall synthesis through its high affinity for PBPs. drugbank.compediatriconcall.com Structural studies, particularly the crystal structure of Cefditoren complexed with Streptococcus pneumoniae PBP 2X, provide a detailed atomic-level view of this interaction. nih.gov In this complex, the Cefditoren molecule is found covalently bound to the catalytic Ser337 residue within the active site of PBP 2X. nih.gov
The high affinity and potent activity of Cefditoren are attributed to specific structural features and interactions. nih.govwikipedia.org The binding involves an induced-fit mechanism, where the protein undergoes conformational changes upon ligand binding to optimize interactions. nih.gov A key feature is the interaction of the C-3 side chain's methylthiazole group, which fits into a hydrophobic pocket formed by residues such as His394, Trp374, and Thr526. nih.gov The orientation of Trp374 changes upon complex formation, creating this accommodating pocket. nih.gov The C-7 side chain is also stabilized through a network of hydrogen bonds and hydrophobic interactions within the active site. nih.gov These detailed interactions, elucidated through crystallographic and docking studies, explain the high antimicrobial activity of Cefditoren against pathogens like S. pneumoniae. nih.govresearchgate.net
Cefditoren also demonstrates stability against a variety of beta-lactamases, enzymes that inactivate many beta-lactam antibiotics. drugbank.commedchemexpress.comnih.gov Molecular docking simulations can be employed to model the interaction of Cefditoren with various beta-lactamases. These studies help in understanding the structural basis for its stability, such as steric hindrance from its side chains preventing optimal positioning in the beta-lactamase active site for hydrolysis. The aminothiazole group and a methoxyimino group on its structure contribute to this stability. wikipedia.org
Table 1: Key Molecular Interactions of Cefditoren with S. pneumoniae PBP 2X
| Cefditoren Moiety | Interacting PBP 2X Residues | Type of Interaction | Significance |
|---|---|---|---|
| Beta-Lactam Ring | Ser337 | Covalent Bond (Acylation) | Inhibits enzyme activity, blocking cell wall synthesis. nih.gov |
| C-3 Side Chain (methylthiazole group) | His394, Trp374, Thr526, Asp375 | Hydrophobic Interaction | Fits into a newly formed hydrophobic pocket, enhancing binding affinity. nih.gov |
| C-7 Side Chain | Active Site Residues | Hydrogen Bonds & Hydrophobic Interactions | Stabilizes the complex through an induced-fit mechanism. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For cephalosporins like Cefditoren, QSAR models are developed to predict antibacterial potency based on various molecular properties, known as descriptors. researchgate.netwhitesscience.com
QSAR studies on cephalosporins have identified several molecular descriptors that are critical for their antibacterial activity. researchgate.net These descriptors can be categorized into several types:
Topological descriptors: These relate to the connectivity of atoms in the molecule, such as the eccentric connectivity index. researchgate.net
Electronic descriptors: These describe the electronic properties, such as the topological polar surface area (TPSA), which is crucial for predicting a molecule's transport properties. researchgate.netwhitesscience.com
Steric/Geometrical descriptors: These relate to the size and shape of the molecule, which can influence how well the drug fits into the active site of its target protein. researchgate.net
Lipophilicity descriptors: These describe the molecule's affinity for fatty environments, which affects its ability to cross bacterial membranes. researchgate.net
A typical QSAR model for cephalosporins might take the form of a multiple linear regression (MLR) equation, correlating the antibacterial activity (e.g., -log(MIC)) with a combination of these descriptors. whitesscience.com For instance, a model might reveal that increased topological polar surface area and a higher eccentric connectivity index at the R1 and R2 side chains enhance the inhibitory action against transpeptidase enzymes. researchgate.net Conversely, a high degree of fragment complexity might decrease activity. researchgate.net
While specific QSAR models exclusively for Cefditoren are not extensively published, the principles derived from broader cephalosporin (B10832234) studies are applicable. The unique side chains of Cefditoren—the aminothiazole group at the C-7 position and the methylthiazole group at the C-3 position—significantly influence its molecular descriptors and, consequently, its high antibacterial activity. wikipedia.org These groups contribute to its electronic properties and steric profile, optimizing its interaction with PBPs. nih.gov
Table 2: Relevant Molecular Descriptors in Cephalosporin QSAR Studies
| Descriptor Type | Example Descriptor | Potential Influence on Cefditoren's Activity |
|---|---|---|
| Topological | Eccentric Connectivity Index | Relates to the complexity and branching of the side chains, affecting binding affinity. researchgate.net |
| Electronic | Topological Polar Surface Area (TPSA) | Influences membrane permeability and interaction with polar residues in the PBP active site. whitesscience.com |
| Geometrical | Molecular Volume/Size | The size and shape of the C-3 and C-7 side chains are critical for optimal fit into the PBP active site. researchgate.net |
| Physicochemical | Lipophilicity (e.g., LogP) | Balances solubility with the ability to penetrate bacterial cell membranes. researchgate.net |
| Structural | Fragment Complexity | A measure of the intricacy of the molecular structure; an optimal level is needed for activity. researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, molecular orbitals) of molecules. mdpi.com For Cefditoren Acid Sodium Salt, DFT calculations can provide profound insights into its intrinsic reactivity, particularly the susceptibility of its core beta-lactam ring to nucleophilic attack, which is the basis of its mechanism of action.
DFT calculations can be used to determine several key electronic properties:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO of a beta-lactam antibiotic is typically localized on the carbonyl carbon of the beta-lactam ring. A lower LUMO energy indicates greater susceptibility to nucleophilic attack by the serine residue in the PBP active site.
Electrostatic Potential (ESP) Map: DFT can generate an ESP map, which visualizes the charge distribution across the molecule. This map would show a region of positive potential around the carbonyl carbon of the beta-lactam ring, identifying it as the primary electrophilic site for the nucleophilic attack that leads to acylation of the PBP. researchgate.net
Fukui Functions: These are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. For Cefditoren, these calculations would confirm the carbonyl carbon as the site most susceptible to nucleophilic attack. mdpi.com
Bonding Analysis: DFT can be used to analyze the strain in the four-membered beta-lactam ring. The inherent ring strain contributes to the ring's reactivity and its readiness to open upon encountering the target PBP.
By performing these calculations on Cefditoren and its various analogues, researchers can quantify how modifications to the side chains influence the electronic properties and reactivity of the beta-lactam core, thereby guiding the design of new, more potent cephalosporins.
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.commdpi.com An MD simulation of the Cefditoren-PBP complex would provide valuable information on the stability of the interaction, the conformational flexibility of both the ligand and the protein, and the role of solvent (water) molecules in the binding event. nih.gov
Key analyses from an MD simulation of the Cefditoren-PBP complex include:
Root Mean Square Deviation (RMSD): Plotting the RMSD of the protein and ligand over time indicates whether the complex reaches a stable equilibrium. A stable RMSD suggests a stable binding mode. mdpi.comnih.gov
Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein. It can highlight which residues in the active site have higher mobility and how their flexibility changes upon Cefditoren binding. mdpi.com
Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds between Cefditoren and PBP residues over the simulation time. This helps to identify which hydrogen bonds are stable and persistent, contributing most significantly to the binding affinity. nih.gov
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy of the complex. This provides a more accurate prediction of binding affinity than docking scores alone, as it accounts for solvation effects and entropic contributions. mdpi.com
MD simulations can also be used to compare the dynamics of Cefditoren bound to wild-type PBPs versus mutant, resistant PBPs. nih.gov Such simulations could reveal how mutations alter the conformational dynamics of the active site, leading to reduced binding affinity and explaining the molecular basis of antibiotic resistance. nih.gov
Future Research Directions and Emerging Trends for Cefditoren Acid Sodium Salt
Development of Next-Generation Derivatives with Enhanced Properties
The core structure of cefditoren (B193786), featuring an aminothiazole group for Gram-negative activity and a methylthiazole group for Gram-positive activity, provides a robust scaffold for chemical modification nih.gov. The primary goals for next-generation derivatives are to improve stability against newly emerging resistance mechanisms and to broaden the spectrum of activity based on pre-clinical and in-vitro assessments.
Cefditoren is recognized for its stability against many common, clinically important beta-lactamases nih.govnih.govasm.org. This stability is largely conferred by the methoxyimino group on its C-7 side chain, which protects the core beta-lactam ring from hydrolysis nih.gov. However, the rise of extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases presents an ongoing challenge for all cephalosporins researchgate.net.
Future research into cefditoren derivatives would likely focus on modifying the C-7 side chain to enhance steric hindrance, preventing these more aggressive beta-lactamases from accessing the beta-lactam ring. The objective is to design molecules that can maintain their structural integrity and inhibitory function against enzymes that can hydrolyze other third-generation cephalosporins. While cefditoren is less active against isolates producing high levels of ESBLs or AmpC beta-lactamases, the development of derivatives with increased resistance to these enzymes is a key area for future investigation researchgate.netresearchgate.net.
While cefditoren possesses a broad spectrum of activity, it is not effective against certain pathogens like Pseudomonas aeruginosa and most anaerobic bacteria nih.gov. The development of novel derivatives aims to extend this spectrum. Research in this area could involve the strategic addition of chemical moieties that enhance penetration through the outer membranes of Gram-negative bacteria, such as P. aeruginosa, or improve activity against anaerobic organisms.
Another avenue of research is the enhancement of its potency against its existing targets. Modifications to the C-3 side chain, which influences the compound's pharmacokinetic and pharmacodynamic properties, could lead to derivatives with lower Minimum Inhibitory Concentrations (MICs) against key respiratory pathogens. The goal is to create a next-generation compound with an even more potent and broader range of antibacterial action in pre-clinical evaluations.
Synergistic Combinations with Other Antimicrobial Agents (mechanistic, not clinical efficacy)
Exploring synergistic antimicrobial combinations is a critical strategy to enhance efficacy, overcome resistance, and reduce the potential for the emergence of new resistant strains. The focus of this research is on the mechanistic interactions at a pre-clinical level.
Beta-lactamase inhibitors function by inactivating beta-lactamase enzymes, thereby protecting beta-lactam antibiotics from degradation medchemexpress.com. Cefditoren's inherent stability to many common beta-lactamases means it is often effective without an inhibitor asm.orgdrugbank.com. However, against organisms that produce high levels of certain beta-lactamases, such as some ESBLs, a combination could be mechanistically advantageous.
A beta-lactamase inhibitor could theoretically bind to and inactivate the beta-lactamase enzymes, allowing a higher concentration of intact cefditoren to reach its primary targets—the Penicillin-Binding Proteins (PBPs). This synergistic action would be most relevant for infections caused by bacteria that exhibit resistance primarily through enzymatic degradation that can partially overcome cefditoren's intrinsic stability.
A promising area of future research is the combination of cefditoren with antimicrobial agents that have different mechanisms of action. This approach can lead to synergistic or additive effects, making it more difficult for bacteria to develop resistance.
Combination with Efflux Pump Inhibitors (EPIs): Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration and thus their effectiveness. Combining cefditoren with an EPI could be a powerful strategy against bacteria that utilize this resistance mechanism. The EPI would block the pump, leading to an accumulation of cefditoren inside the bacterium and enhancing its ability to inhibit cell wall synthesis mdpi.comdoi.org. This approach could potentially restore cefditoren's activity against certain resistant strains.
Combination with Aminoglycosides or Fluoroquinolones: Combining a cell wall synthesis inhibitor like cefditoren with an agent that inhibits protein synthesis (aminoglycoside) or DNA replication (fluoroquinolone) can create a potent bactericidal effect. The disruption of the cell wall by cefditoren may facilitate the entry of the other antibiotic into the bacterial cell, leading to a more rapid and complete bacterial killing than either agent alone.
Role in Combating Specific Resistant Pathogens (mechanistic, in vitro focus)
A key strength of cefditoren is its potent activity against specific and challenging resistant pathogens, which is attributed to its high affinity for essential bacterial enzymes.
The primary mechanism of action for all beta-lactam antibiotics is the inhibition of Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the synthesis of the bacterial cell wall patsnap.comwikipedia.org. Resistance to beta-lactams often arises from mutations in the genes encoding these PBPs, which reduces the binding affinity of the antibiotic to the enzyme nih.gov.
Cefditoren has demonstrated a high affinity for key PBPs in several resistant pathogens, which explains its sustained activity where other beta-lactams may fail.
Streptococcus pneumoniae : In penicillin-resistant S. pneumoniae (PRSP), resistance is often mediated by alterations in PBP2X, PBP2B, and PBP1A asm.org. Cefditoren exhibits a particularly high affinity for PBP2X and PBP1A in these resistant strains. This strong binding allows it to effectively inhibit cell wall synthesis even when the PBPs are altered. The unique structure of cefditoren's C-3 side chain interacts with an additional hydrophobic pocket in PBP2X, enhancing its binding and inhibitory activity nih.gov. This high affinity is reflected in its low MIC values against penicillin-resistant strains nih.govnih.gov.
Haemophilus influenzae : Resistance in H. influenzae can be due to the production of beta-lactamases or, less commonly, alterations in PBPs (beta-lactamase-negative, ampicillin-resistant or BLNAR strains). Cefditoren is highly stable against the beta-lactamases produced by H. influenzae, and its activity is largely unaffected by their presence nih.gov. Furthermore, it demonstrates a strong affinity for PBP3A/B and PBP1A in H. influenzae, which are the primary targets in this organism nih.govresearchgate.net. This allows it to remain highly active against strains with PBP-mediated resistance.
Below is a data table summarizing the in-vitro activity of Cefditoren against resistant respiratory pathogens.
| Pathogen | Resistance Phenotype | Cefditoren MIC₅₀ (µg/mL) | Cefditoren MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.016 - ≤0.06 | 0.03 - 1 |
| Streptococcus pneumoniae | Penicillin-Intermediate | 0.125 | 0.5 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 | 1 - 2.0 |
| Haemophilus influenzae | β-lactamase positive | ≤0.016 | ≤0.016 - 0.03 |
| Haemophilus influenzae | β-lactamase negative | ≤0.016 | ≤0.016 - 0.03 |
| Moraxella catarrhalis | β-lactamase positive | 0.03 | 0.12 |
| Moraxella catarrhalis | β-lactamase negative | 0.015 | 0.03 |
| Data compiled from multiple in-vitro studies. nih.govnih.govnih.govnih.govekjm.org |
The following table presents the binding affinity of Cefditoren for specific Penicillin-Binding Proteins (PBPs) in resistant bacteria.
| Organism | Penicillin-Binding Protein (PBP) | Affinity Metric (K_d or IC₅₀ in µM) | Comparator Drug Affinity (where available) |
| Streptococcus pneumoniae | PBP1A | K_d: 0.005 ± 0.004 | Lower than Cefcapene, Cefixime, and Cefdinir |
| Streptococcus pneumoniae | PBP2X | K_d: 9.70 ± 8.24 | Lower than Cefixime; Higher than Cefcapene and Cefdinir |
| Haemophilus influenzae | PBP1A | High Affinity (Specific value not stated) | - |
| Haemophilus influenzae | PBP3A/B | IC₅₀: 0.060 ± 0.002 | Lowest IC₅₀ value compared to other PBPs |
| K_d (dissociation constant) and IC₅₀ (half maximal inhibitory concentration) are measures of binding affinity; lower values indicate stronger binding. Data from in-vitro binding assays. nih.govresearchgate.net |
Advanced In Vitro Models for Research (e.g., 3D bacterial cultures, microfluidic systems)
The landscape of antimicrobial susceptibility testing is evolving beyond traditional planktonic, or free-floating, bacterial cultures. Advanced in vitro models that more accurately mimic the complex microenvironments of human infections are increasingly being employed to evaluate the efficacy of antibiotics like Cefditoren Acid Sodium Salt. These models, including three-dimensional (3D) bacterial cultures and microfluidic systems, offer deeper insights into the challenges of treating infections, particularly those involving biofilms.
3D Bacterial Cultures: A Closer Look at Biofilms
A significant advancement in in vitro modeling is the use of 3D bacterial cultures, most notably in the form of biofilms. Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. This structure provides a protective environment for the bacteria, rendering them significantly more resistant to antibiotics than their planktonic counterparts. Studying the effect of Cefditoren on biofilms is crucial for understanding its potential effectiveness in persistent and chronic infections.
Detailed research has explored the activity of Cefditoren against biofilms of key respiratory pathogens, such as Streptococcus pneumoniae and Haemophilus influenzae. One notable study investigated the synergistic effect of Cefditoren and N-acetyl-l-cysteine (NAC) against multidrug-resistant S. pneumoniae biofilms. The findings demonstrated that the combination of Cefditoren and NAC was effective in both inhibiting the formation of new biofilms and disaggregating existing ones. asm.orgasm.orgnih.govnih.gov This suggests a promising strategy to enhance the efficacy of Cefditoren against these resilient bacterial communities.
Another study compared the ability of Cefditoren and amoxicillin/clavulanic acid to interfere with the development of biofilms by S. pneumoniae and H. influenzae. The results indicated that Cefditoren may have a greater capacity to disrupt the formation of pneumococcal biofilms under the tested conditions. ovid.com
Furthermore, in a study evaluating the efficacy of tosufloxacin against nontypeable Haemophilus influenzae (NTHi) biofilms, Cefditoren was used as a comparator. The research highlighted the challenges of eradicating established biofilms, even with potent antibiotics, underscoring the importance of these advanced models in setting realistic expectations for antibiotic performance in vivo. brieflands.com
| S. pneumoniae Strain (Cefditoren Susceptibility) | Treatment | Biofilm Reduction (Prevention Assay) | Biofilm Reduction (Disaggregation Assay) |
|---|---|---|---|
| Susceptible | Cefditoren (0.2 µg/mL) | 96% | - |
| Intermediate | Cefditoren (1 µg/mL) | 90% | - |
| Intermediate | Cefditoren (2 µg/mL) + NAC (2.5 mg/mL) | - | 50% reduction compared to Cefditoren alone |
| Multidrug-Resistant | Cefditoren (2 µg/mL) + NAC (2.5 mg/mL) | - | 30% reduction compared to Cefditoren alone |
Microfluidic Systems: The Next Frontier
Microfluidic systems represent a cutting-edge approach to antimicrobial research. These "lab-on-a-chip" platforms allow for the precise control of fluids in micro-scale channels, enabling the study of bacteria in environments that closely mimic physiological conditions, such as nutrient gradients and shear stress. nih.govrsc.orgnih.govrsc.org
The primary application of microfluidics in this context is for rapid antimicrobial susceptibility testing (AST). nih.govnih.gov By confining bacteria in microchambers, it is possible to monitor the growth and behavior of individual cells or small populations in response to antibiotics in real-time. This can significantly reduce the time required to determine antibiotic efficacy compared to traditional methods. nih.gov
While extensive research has been published on the use of microfluidic devices for AST in general, specific studies detailing the evaluation of this compound using these systems are not yet widely available in the scientific literature. However, the technology holds immense promise for future research directions. For instance, microfluidic platforms could be used to:
Perform high-throughput screening of Cefditoren in combination with other compounds to identify synergistic interactions at a single-cell level.
Investigate the development of antibiotic resistance in real-time by exposing bacterial populations to gradually increasing concentrations of Cefditoren within a microfluidic gradient generator.
Model the complex environment of specific infection sites , such as the respiratory tract, by co-culturing bacteria with human cells on "organ-on-a-chip" devices. institutcochin.frnih.govemulatebio.comnih.govemulatebio.com These advanced models could provide invaluable data on the efficacy of Cefditoren in a more physiologically relevant context.
The continued development of these advanced in vitro models will undoubtedly provide a more nuanced understanding of the antibacterial activity of this compound, paving the way for more effective treatment strategies against challenging bacterial infections.
Q & A
Q. What are the validated analytical methods for quantifying Cefditoren Acid Sodium Salt in pharmaceutical formulations?
this compound can be quantified using reverse-phase high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection. A validated method involves:
- Mobile phase : Methanol and sodium dihydrogen phosphate buffer (pH adjusted with ortho-phosphoric acid) in a gradient elution .
- Column : C18 column with detection at 254 nm.
- Validation parameters : Linearity (r² > 0.999), precision (%RSD < 2%), and recovery (98–102%) .
This method ensures specificity and accuracy in distinguishing Cefditoren from degradation products or excipients.
Q. How is this compound synthesized, and what are the critical intermediates?
The synthesis involves:
Silylation and substitution : Starting from 7-aminocephalosporanic acid (7-ACA), silylation protects reactive groups, followed by iodination to form 7-ATCA .
Acylation and esterification : 7-ATCA undergoes acylation with a side-chain precursor, followed by esterification with pivoxil to form Cefditoren Pivoxil.
Salt formation : Conversion to the sodium salt form via neutralization. The overall yield is ~35%, with intermediates confirmed by ¹H NMR and mass spectrometry .
Q. What factors influence the stability of this compound in aqueous solutions?
Key stability factors include:
- pH : Degradation accelerates in acidic (pH < 4) or alkaline (pH > 8) conditions, forming β-lactam ring-opened products.
- Temperature : Storage above 25°C reduces stability; refrigeration (2–8°C) is recommended for long-term preservation.
- Light exposure : Photodegradation occurs under UV light, necessitating amber glassware for storage .
Advanced Research Questions
Q. How does this compound interact with β-lactamases, and what strategies enhance its efficacy against resistant strains?
this compound is hydrolyzed by extended-spectrum β-lactamases (ESBLs) and AmpC enzymes. To counteract resistance:
- Combination therapy : Pairing with β-lactamase inhibitors (e.g., clavulanic acid) restores activity by irreversibly binding to the enzymes .
- Structural modifications : Introducing bulky side chains (e.g., aminothiazole oxime) sterically hinders enzyme access to the β-lactam ring .
In vitro studies show a 4–8x reduction in MIC values when combined with inhibitors like zidebactam .
Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK/PD) profile of this compound?
A robust PK/PD study should include:
- Animal models : Murine thigh infection models to correlate free drug concentrations (%T > MIC) with bacterial kill rates.
- Dosing regimens : Simulated human pharmacokinetics using subcutaneous osmotic pumps.
- Endpoint analysis : Log-fold reduction in CFU/mL over 24 hours, with Monte Carlo simulations to predict clinical efficacy .
Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?
Discrepancies in MIC data often arise from:
- Methodological variability : Differences in agar dilution vs. broth microdilution protocols (e.g., cation-adjusted Mueller-Hinton broth vs. standard broth) .
- Inoculum effect : Higher bacterial inoculum (10⁷ CFU/mL vs. 10⁵ CFU/mL) elevates MIC values by 2–4x.
- Quality control : Standardize using reference strains (e.g., E. coli ATCC 25922) and validate purity of drug batches via HPLC .
Methodological Challenges and Solutions
Q. How to design a stability-indicating study for this compound under forced degradation conditions?
- Stressors : Expose the drug to 0.1M HCl (acid hydrolysis), 0.1M NaOH (alkaline hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis) for 24–72 hours.
- Analysis : Use HPLC-PDA to track degradation products. A validated method should resolve all peaks with baseline separation (resolution > 1.5) .
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.
Q. What in vitro models best predict the efficacy of this compound against biofilm-forming pathogens?
- Biofilm assays : Use Calgary Biofilm Devices or 96-well peg-lid plates to grow P. aeruginosa or S. aureus biofilms.
- Treatment : Expose biofilms to Cefditoren at 4x MIC for 24 hours.
- Assessment : Quantify viable cells via ATP bioluminescence or confocal microscopy with live/dead staining. Synergy with tobramycin enhances biofilm penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
